Jak-IN-28
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2445500-22-9 |
|---|---|
分子式 |
C20H18ClN7O |
分子量 |
407.9 g/mol |
IUPAC 名称 |
4-[5-chloro-2-[(1-cyclopropylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-1-cyanoethyl]benzamide |
InChI |
InChI=1S/C20H18ClN7O/c1-12(8-22)25-19(29)14-4-2-13(3-5-14)18-17(21)10-23-20(27-18)26-15-9-24-28(11-15)16-6-7-16/h2-5,9-12,16H,6-7H2,1H3,(H,25,29)(H,23,26,27)/t12-/m0/s1 |
InChI 键 |
FUKYYZIZPJCKQY-LBPRGKRZSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the Janus kinase (JAK) inhibitor (Jakinib) mechanism of action in the context of autoimmune diseases. It details the underlying biology of the JAK-STAT signaling pathway, its dysregulation in autoimmune pathologies, and the pharmacological intervention strategies employed by Jakinibs. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.
The Canonical JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of external cues, including cytokines, interferons, and growth factors.[1][2] This pathway is fundamental to regulating processes such as immune system function, cell growth, differentiation, and apoptosis.[1][3] The core components of this pathway are cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1][3]
The activation mechanism proceeds through a series of well-defined steps:[4]
-
Ligand Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific transmembrane receptor. This binding event induces the dimerization or multimerization of receptor subunits.[4][5]
-
JAK Activation: The receptor-associated JAKs, brought into close proximity, trans-phosphorylate each other on tyrosine residues, leading to their activation.[4][5] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[4]
-
STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking sites for latent STAT proteins, which are recruited from the cytoplasm.[4][6] Once docked, the STATs are themselves phosphorylated by the activated JAKs.[6]
-
STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[1][6]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][6] This leads to the expression of genes involved in inflammation, immune cell activation, and other cellular responses.[1]
Role of the JAK-STAT Pathway in Autoimmune Disease
In autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, the JAK-STAT pathway is pathologically overactive.[3][7] This dysregulation is often driven by an excess of pro-inflammatory cytokines, which leads to sustained, uncontrolled inflammation and tissue damage.[3][8]
-
Pro-inflammatory Cytokine Signaling: Many cytokines implicated in autoimmunity, including various interleukins (e.g., IL-2, IL-6, IL-23) and interferons (IFNs), rely on the JAK-STAT pathway for signal transduction.[1][7]
-
Immune Cell Differentiation and Activation: The pathway is crucial for the differentiation of T helper cells, particularly Th1 and Th17 cells, which are key drivers of autoimmune responses.[6] For instance, blockade of STAT3 signaling can inhibit the differentiation of pro-inflammatory Th17 cells.[6]
-
Maintenance of Inflammation: Continuous activation of JAK-STAT signaling in immune and stromal cells (like synovial fibroblasts in rheumatoid arthritis) perpetuates the inflammatory cycle by inducing the production of more cytokines, chemokines, and tissue-degrading enzymes.[9]
Mechanism of Action of JAK Inhibitors (Jakinibs)
JAK inhibitors are small-molecule drugs designed to modulate the immune system by targeting the JAK family of enzymes.[10] They function as targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[4]
The primary mechanism of action for most clinically approved Jakinibs is competitive ATP inhibition .[11]
-
ATP-Binding Site Competition: JAK enzymes require adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor to carry out their phosphorylation function. Jakinibs are designed to fit into the ATP-binding pocket within the kinase domain of JAK enzymes.[4][11]
-
Inhibition of Phosphorylation: By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the kinase activity of the JAK enzyme.[6]
-
Disruption of Downstream Signaling: This inhibition prevents the phosphorylation and activation of both the JAKs themselves and the downstream STAT proteins.[6] Consequently, the entire signaling cascade is halted, STATs do not dimerize or translocate to the nucleus, and the transcription of pro-inflammatory genes is suppressed.[1][6]
This targeted intracellular blockade effectively reduces the pathological immune responses driven by cytokine overstimulation.[10]
Jakinib Classification and Selectivity
While all Jakinibs target the JAK family, they exhibit varying degrees of selectivity for the four different JAK isoforms.[9] This selectivity profile is thought to influence their clinical efficacy and safety.[12] For example, JAK3 is primarily involved in lymphocyte signaling, making it an attractive target for autoimmune diseases, whereas JAK2 is crucial for erythropoiesis, and its inhibition can be associated with anemia.[12]
Jakinibs can be broadly classified based on their primary targets:
-
Pan-JAK inhibitors: Inhibit multiple JAK isoforms (e.g., Tofacitinib).
-
Selective JAK inhibitors: Show preference for specific isoforms (e.g., Filgotinib and Upadacitinib for JAK1).[9][12]
The selectivity is determined by subtle differences in the ATP-binding pockets of the JAK isoforms.[4]
Table 1: Selectivity Profiles of Common JAK Inhibitors (IC₅₀, nM) IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in biochemical or cellular assays. Lower values indicate higher potency. Data can vary based on assay conditions.
| Inhibitor | Primary Target(s) | JAK1 (IC₅₀, nM) | JAK2 (IC₅₀, nM) | JAK3 (IC₅₀, nM) | TYK2 (IC₅₀, nM) | Reference(s) |
| Tofacitinib (B832) | JAK1/JAK3 | 112 | 1377 | 2 | 344 | [10][13] |
| Baricitinib (B560044) | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [13][14] |
| Upadacitinib | JAK1 | 45 | 109 | 2100 | 4700 | [15] |
| Filgotinib | JAK1 | 10 | 28 | 810 | 116 | [12] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | [16][17] |
| Deucravacitinib | TYK2 | - | - | - | Allosteric | [18] |
Summary of Clinical Efficacy in Autoimmune Diseases
Jakinibs have demonstrated significant efficacy in treating various autoimmune diseases in numerous Phase 3 clinical trials. Key endpoints often include the American College of Rheumatology (ACR) response rates for rheumatoid arthritis and the Psoriasis Area and Severity Index (PASI) response rates for psoriasis.
Table 2: Selected Phase 3 Clinical Trial Efficacy Data
| Disease | Trial Name | Inhibitor | Dosage | Primary Endpoint | Result (% Patients) | Placebo (% Patients) | Reference(s) |
| Rheumatoid Arthritis | ORAL Standard | Tofacitinib | 5 mg BID | ACR20 at Month 6 | 51.5 | 28.3 | [14] |
| Rheumatoid Arthritis | RA-BEACON | Baricitinib | 4 mg QD | ACR20 at Week 12 | 55.0 | 27.0 | [14] |
| Rheumatoid Arthritis | SELECT-COMPARE | Upadacitinib | 15 mg QD | ACR20 at Week 12 | 71.0 | 36.0 | [9] |
| Rheumatoid Arthritis | FINCH 2 | Filgotinib | 200 mg QD | ACR20 at Week 12 | 66.0 | 31.1 | [19] |
| Psoriasis | OPT Pivotal 1 | Tofacitinib | 10 mg BID | PASI75 at Week 16 | 59.2 | 6.2 | [20] |
| Psoriasis | POETYK PSO-1 | Deucravacitinib | 6 mg QD | PASI75 at Week 16 | 58.7 | 12.7 | [21][22] |
| Psoriatic Arthritis | EQUATOR | Filgotinib | 200 mg QD | ACR20 at Week 16 | 80.0 | 33.0 | [20] |
Key Experimental Protocols
Assessing the potency, selectivity, and pharmacodynamic effects of Jakinibs requires a suite of specialized assays.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK protein.
Methodology: Transcreener® ADP² Assay
-
Reagents: Purified recombinant JAK enzyme (e.g., JAK1), peptide substrate (e.g., IRS1 peptide), ATP, test compound (Jakinib), and Transcreener® ADP² detection reagents (ADP antibody and fluorescent tracer).[23]
-
Procedure: The JAK enzyme, substrate, and varying concentrations of the Jakinib are incubated in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate, producing ADP.[23]
-
Detection: After a set incubation period (e.g., 60 minutes), the Transcreener® detection mix is added. The ADP produced displaces the fluorescent tracer from the antibody, causing a change in fluorescence polarization.[23]
-
Data Analysis: The change in fluorescence is measured. The IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the Jakinib.
This assay measures the pharmacodynamic effect of a Jakinib by quantifying the inhibition of cytokine-induced STAT phosphorylation within specific immune cell populations.[24]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[24]
-
Drug Incubation: Pre-incubate the cells with various concentrations of the Jakinib for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3, or IFN-α to activate STAT1) to induce STAT phosphorylation.[25][26]
-
Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, then permeabilize them (e.g., with methanol) to allow antibody access to intracellular targets.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).[24]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific cell populations of interest based on their surface markers.[25]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal within each gated population. The reduction in MFI in drug-treated samples compared to the cytokine-stimulated control is used to determine the dose-dependent inhibitory effect and calculate the IC₅₀ in a cellular context.[24]
References
- 1. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Efficacy and Safety of JAK Inhibitors for Rheumatoid Arthritis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 14. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 17. researchgate.net [researchgate.net]
- 18. Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Role of Janus Kinase Inhibitors in Therapy of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Janus Kinase Inhibitors in Dermatology: Part 2: Applications in Psoriasis, Atopic Dermatitis, and Other Dermatoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 22. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature [mdpi.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. benchchem.com [benchchem.com]
- 25. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
A Technical Guide to the Discovery and Development of Novel Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of novel Janus kinase (JAK) inhibitors. It covers the foundational biology of the JAK-STAT pathway, outlines the evolution from pan-JAK to selective inhibitors, presents detailed experimental protocols for their evaluation, and summarizes key quantitative data for prominent compounds.
Introduction to the Janus Kinase Family
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical mediators of signal transduction, translating extracellular cytokine and growth factor signals into intracellular responses.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to numerous physiological processes, including hematopoiesis, immune cell development, and inflammation.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs significant therapeutic targets.[7][8][9]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade provides a direct mechanism to translate an extracellular signal into a transcriptional response.[4] The process is initiated when a cytokine binds to its specific transmembrane receptor, leading to receptor dimerization.[4][6] This conformational change brings the associated JAKs into close proximity, allowing them to activate each other through trans-phosphorylation.
Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for STAT proteins.[4][6] Once recruited, STATs are themselves phosphorylated by the JAKs, which triggers their dimerization and subsequent translocation into the nucleus.[5][6] Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in proliferation, differentiation, and immunity.[3][5]
Evolution of JAK Inhibitors
The development of JAK inhibitors has progressed from broad-spectrum agents to highly selective molecules, aiming to enhance safety and efficacy.
-
First-Generation Inhibitors : These compounds, often referred to as pan-JAK inhibitors, target multiple JAK family members.[2] Examples include tofacitinib (B832) (JAK1/JAK3), ruxolitinib (B1666119) (JAK1/JAK2), and baricitinib (B560044) (JAK1/JAK2).[2][10] While clinically effective, their broad inhibition profile can lead to side effects such as anemia (JAK2 inhibition) and increased risk of infections (JAK1/JAK3 inhibition).[10][11]
-
Second-Generation Inhibitors : To improve the therapeutic window, second-generation inhibitors were designed for increased selectivity towards specific JAKs.[10][12] This selectivity is thought to provide a more targeted therapeutic effect while minimizing off-target side effects. Prominent examples include filgotinib (B607452) and upadacitinib, which show selectivity for JAK1, and fedratinib, which is selective for JAK2.[2][7][11][13] Preferential inhibition of JAK1 provides potent anti-inflammatory effects with a reduced impact on JAK2-mediated hematopoiesis.[13] A novel approach to selectivity is seen with deucravacitinib, a TYK2 inhibitor that binds to the allosteric regulatory (pseudokinase) domain rather than the conserved ATP-binding site, achieving high selectivity.[14]
A Framework for Novel JAK Inhibitor Discovery
The discovery of a novel JAK inhibitor follows a structured workflow from initial concept to preclinical validation. This process integrates computational methods, biochemical screening, and cellular assays to identify and optimize promising lead candidates.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to JAK Inhibitor Target Identification and Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The JAK/STAT Pathway as a Critical Cancer Target
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a pivotal communication route within cells, converting extracellular signals from cytokines and growth factors into direct changes in gene expression.[1] This pathway is integral to numerous physiological processes, including immunity, cell division, and apoptosis.[1] The core components include four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins (STAT1-6, including 5a and 5b).[2]
Under normal conditions, the JAK/STAT pathway is tightly regulated. However, its aberrant or constitutive activation is a common feature in many malignancies, including both hematopoietic cancers and solid tumors.[3][4] This dysregulation can be driven by mutations in JAKs or upstream receptors, or by an inflammatory tumor microenvironment, leading to uncontrolled cell proliferation, survival, invasion, and evasion of the immune system.[3][4] The frequent hyperactivation of this pathway, particularly through JAK1/2 and STAT3/5, has established it as a prime therapeutic target in oncology.[3][5] Consequently, the development of small molecule JAK inhibitors (JAKinibs) has become a major focus of cancer drug discovery.[2][6]
This guide provides an in-depth overview of the critical methodologies used to identify and validate the specific molecular targets of JAK inhibitors in cancer cells, ensuring the development of more effective and selective cancer therapies.
Section 1: Target Identification: Unmasking Inhibitor Interactions
Identifying the precise on-target and off-target interactions of a JAK inhibitor is crucial for interpreting its biological effects and predicting potential toxicities. Even inhibitors designed to be selective can interact with dozens of other kinases due to the conserved nature of the ATP-binding pocket.[7] Two powerful, unbiased techniques for target identification at a proteome-wide scale are chemical proteomics and genetic screens.
Chemical Proteomics for Target Deconvolution
Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule within the native cellular environment.[8] The most common strategy involves immobilizing a kinase inhibitor on a solid support (e.g., sepharose beads), a reagent often referred to as "kinobeads," to capture its interacting proteins from a cell lysate.[9][10] These captured proteins are then identified and quantified using mass spectrometry.
A key advantage of this method is the ability to perform competition binding experiments. By co-incubating the cell lysate with the immobilized inhibitor and a soluble, free version of the same inhibitor, one can distinguish specific targets from non-specific binders.[10] True targets will show a dose-dependent decrease in binding to the beads as they are outcompeted by the free drug.[9] This approach not only identifies targets but can also provide an estimate of their binding affinities (Kd values).[8]
CRISPR/Cas9 Screens for Functional Target Identification
CRISPR-based genetic screens offer a functional and unbiased approach to identify genes that modulate a cell's response to a drug.[11] For target identification, a "drug resistance" screen is often performed. A genome-wide library of single-guide RNAs (sgRNAs) is introduced into a population of Cas9-expressing cancer cells, creating a diverse pool of gene knockouts.[12] This cell population is then treated with the JAK inhibitor at a lethal concentration.
Cells that acquire mutations in the gene encoding the inhibitor's primary target (or essential downstream pathway components) may survive the drug treatment.[11] By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, researchers can identify genes whose loss confers drug resistance.[13] The primary target of the inhibitor should be a top hit in such a screen.
Section 2: Target Validation: Confirming Biological Relevance
Once a list of candidate targets is generated, a series of validation experiments are required to confirm direct engagement in cells and verify that this engagement leads to the desired biological outcome.
Confirming Target Engagement in Cells: CETSA
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms direct binding of a drug to its target protein within the complex environment of an intact cell.[14] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced unfolding and aggregation.[15]
In a typical CETSA experiment, cells are treated with the inhibitor or a vehicle control, heated to a range of temperatures, and then lysed.[16] The amount of soluble target protein remaining after the heat challenge is quantified, often by Western blot. A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples, providing strong evidence of target engagement.[17]
Validating Downstream Pathway Inhibition
Confirming that target engagement translates into functional pathway inhibition is a critical validation step. Since JAKs function by phosphorylating STAT proteins, a hallmark of effective JAK inhibition is a reduction in phosphorylated STAT (pSTAT). Western blotting using phospho-specific antibodies (e.g., anti-pSTAT3 Tyr705) is the gold standard for measuring this effect. A dose-dependent reduction in pSTAT levels in inhibitor-treated cancer cells validates that the drug is blocking the intended signaling pathway.[18]
Assessing Cellular Phenotype and In Vivo Efficacy
Ultimately, a successful inhibitor must elicit a desired anti-cancer phenotype. This is validated through a series of cell-based assays and, eventually, in vivo models.
-
Cell Viability Assays: Assays like MTT or CellTiter-Glo are used to determine the inhibitor's effect on cancer cell proliferation and survival, generating an IC50 value (the concentration required to inhibit growth by 50%).
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the inhibitor is inducing programmed cell death (apoptosis) or causing cell cycle arrest.
-
In Vivo Xenograft Models: The final step in preclinical validation involves testing the inhibitor in animal models, typically immunodeficient mice bearing human tumor xenografts.[18] Successful validation is demonstrated by a significant reduction in tumor growth in treated animals compared to a control group, often correlated with biomarkers from the tumor tissue showing target engagement and pathway inhibition (e.g., reduced pSTAT3).[18]
Section 3: Quantitative Data & Experimental Protocols
Potency and Selectivity of Common JAK Inhibitors
The potency of an inhibitor is typically measured by its IC50 value in enzymatic assays. The following table summarizes the IC50 values for several clinically relevant JAK inhibitors against the four JAK family members, highlighting their different selectivity profiles.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Ruxolitinib | 3.3[4] | 2.8[4] | 428[4] | 19[4] | JAK1/JAK2 |
| Tofacitinib | 3.2[15] | 4.1[15] | 1.6[15] | - | Pan-JAK (JAK1/3 > JAK2) |
| Fedratinib | 105[19] | 3[19] | >1000[19] | 435[19] | JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Abrocitinib | 29[2] | 803[2] | >10000 | - | JAK1 |
Note: IC50 values can vary between different assay conditions. Data is compiled from multiple sources for comparison.
IC50 of JAK Inhibitors in Cancer Cell Lines
The effect of an inhibitor in a cellular context is crucial. The table below shows representative IC50 values for cell proliferation inhibition in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 Value |
| Ruxolitinib | Ba/F3-JAK2V617F | Pro-B cell leukemia | 127 nM[12] |
| Ruxolitinib | K-562 | Chronic Myeloid Leukemia | 20 µM (48h)[7] |
| Ruxolitinib | HEL 92.1.7 | Erythroleukemia | ~200 nM |
| Fedratinib | BaF3-JAK2V617F | Pro-B cell leukemia | 650 nM |
| Fedratinib | KBV20C | Oral Carcinoma (Resistant) | 6.9 µM (48h)[3] |
| Tofacitinib | TF1 | Erythroleukemia | ~32 nM[11] |
Detailed Experimental Protocols
This protocol is adapted from published methods to assess target engagement in intact cells.[14][16]
-
Cell Culture and Treatment:
-
Plate cancer cells of interest (e.g., HEL 92.1.7) to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of JAK inhibitor (e.g., 1 µM Ruxolitinib) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into multiple PCR tubes for each condition (drug-treated and vehicle).
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Immediately after heating, subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated/aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Prepare samples for SDS-PAGE with Laemmli buffer.
-
Load equal amounts of protein per lane and perform Western blot analysis using a primary antibody against the target protein (e.g., anti-JAK2) and a loading control (e.g., anti-GAPDH).
-
Develop the blot and quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle and drug-treated samples to generate melting curves.
-
This protocol assesses the functional consequence of JAK inhibition.
-
Cell Seeding and Starvation:
-
Seed cancer cells (e.g., HCT116) in 6-well plates. Allow them to adhere and grow to ~70% confluency.
-
If the cell line has low basal pSTAT3, serum-starve the cells for 4-6 hours in a serum-free medium.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat cells with various concentrations of the JAK inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with a relevant cytokine to activate the JAK/STAT pathway (e.g., 20 ng/mL IL-6) for 15-30 minutes. Include an unstimulated, untreated control.
-
-
Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize samples to equal protein concentration and prepare for SDS-PAGE.
-
Perform Western blot analysis using the following primary antibodies:
-
Phospho-STAT3 (e.g., Tyr705)
-
Total STAT3
-
β-Actin or GAPDH (loading control)
-
-
Use appropriate HRP-conjugated secondary antibodies and detect signals using an ECL substrate. Analyze the dose-dependent decrease in the pSTAT3/Total STAT3 ratio.
-
References
- 1. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 13. rsc.org [rsc.org]
- 14. ard.bmj.com [ard.bmj.com]
- 15. cellagentech.com [cellagentech.com]
- 16. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of JAK Isoforms (JAK1, JAK2, JAK3, TYK2)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in intracellular signal transduction.[1] These kinases are central to the JAK-STAT signaling pathway, which translates extracellular cytokine and growth factor signals into transcriptional regulation of genes governing immunity, hematopoiesis, cell proliferation, and differentiation.[2][3] Dysregulation of JAK activity is implicated in a wide array of pathologies, including autoimmune disorders, inflammatory conditions, and malignancies, making them prime targets for therapeutic intervention.[3][4] This technical guide provides a detailed overview of the distinct and overlapping functions of each JAK isoform, summarizes their functional associations in structured tables, presents detailed experimental protocols for their study, and visualizes key signaling pathways and workflows.
The JAK-STAT Signaling Pathway: A Canonical Overview
The JAK-STAT pathway is a direct mechanism for transmitting information from cell-surface receptors to the nucleus.[5] The process involves three primary components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1]
The signaling cascade is initiated when a ligand, such as a cytokine or growth factor, binds to its specific receptor.[2] This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity.[6] This proximity facilitates the trans-phosphorylation and activation of the JAKs on tyrosine residues within their activation loops.[2][7] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for the SH2 domains of latent STAT proteins residing in the cytoplasm.[1] Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, formation of homo- or heterodimers, and subsequent translocation into the nucleus.[1][5] In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes to regulate transcription.[2]
Functional Profiles of JAK Isoforms
While all JAKs share a conserved structure, their expression patterns, receptor associations, and downstream effects confer distinct biological roles.
JAK1
JAK1 is ubiquitously expressed and plays a central, non-redundant role in signaling for a broad range of cytokines.[8][9] It is essential for responses to type I and type II interferons (IFNs), the IL-6 family, and cytokines whose receptors utilize the common gamma chain (γc).[10][11]
-
Core Functions: Critical for inflammatory responses, antiviral defense, and lymphocyte development and function.[11][12]
-
Receptor Associations:
-
Downstream Signaling: Activates STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6, depending on the cytokine context.[8][13] Also activates other pathways like PI3K/Akt and MAPK.[1][14]
-
Physiological Roles & Disease Relevance: Loss of JAK1 is neonatally lethal in mice, highlighting its essential role.[9][10] Aberrant JAK1 activity is a key driver in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[12] Gain-of-function mutations are implicated in T-cell acute lymphoblastic leukemia.[13]
JAK2
JAK2 is widely expressed and uniquely crucial for signaling from single-chain receptors, particularly those involved in hematopoiesis.[17]
-
Core Functions: Regulates the production of blood cells (red cells, white cells, and platelets) from hematopoietic stem cells.[18][19][20]
-
Receptor Associations:
-
Downstream Signaling: Primarily activates STAT3 and STAT5, but can also phosphorylate STAT1.
-
Physiological Roles & Disease Relevance: JAK2 knockout is embryonic lethal due to a failure in definitive erythropoiesis.[21] A specific somatic mutation (V617F) results in a constitutively active JAK2 protein and is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[17][19]
JAK3
Unlike the other ubiquitously expressed JAKs, JAK3 expression is predominantly restricted to hematopoietic cells, particularly lymphocytes.[22][23][24]
-
Core Functions: Essential for lymphocyte development, maturation, and function.[25][26]
-
Receptor Associations:
-
Downstream Signaling: Primarily activates STAT5, but also STAT1, STAT3, and STAT6 in response to specific cytokines (e.g., STAT6 for IL-4).[14][27]
-
Physiological Roles & Disease Relevance: Mutations that abrogate JAK3 function cause an autosomal recessive form of Severe Combined Immunodeficiency (SCID), characterized by a T-cell negative, B-cell positive phenotype, due to the critical role of γc cytokines in T-cell and NK-cell development.[23][25] Activating mutations are associated with hematologic cancers.[23][26] Its restricted expression makes it an attractive target for immunosuppressive therapies with potentially fewer systemic side effects.[23]
TYK2
TYK2 is ubiquitously expressed and was the first JAK family member to be identified.[28] It plays a crucial, non-redundant role in signaling pathways initiated by cytokines such as type I IFNs, IL-12, and IL-23.[15][29]
-
Core Functions: Mediates innate and adaptive immunity, particularly in response to viral pathogens and in the differentiation of T helper cells.[16][28][30]
-
Receptor Associations:
-
Downstream Signaling: Activates various STATs including STAT1, STAT2, STAT3, and STAT4, depending on the cytokine context.[15][16]
-
Physiological Roles & Disease Relevance: TYK2 deficiency in humans leads to hyperimmunoglobulin E syndrome (HIES) and increased susceptibility to infections.[28] It is essential for IL-12-induced Th1 cell differentiation and IL-23-driven Th17 cell maturation.[16] Dysregulated TYK2 signaling is linked to autoimmune diseases like psoriasis, lupus, and inflammatory bowel disease.[32]
Data Presentation: Summary of JAK Isoform Characteristics
The functional specificity of each JAK isoform is determined by its unique pairing with cytokine receptors and its subsequent activation of distinct STAT proteins.
Table 1: Cytokine Receptor and JAK Isoform Pairing
| Cytokine Family | Representative Cytokines | Receptor Subunits | Associated JAKs | Key Biological Process |
|---|---|---|---|---|
| Common γ-chain (γc) | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Specific α/β chain + γc | JAK1 + JAK3 | Lymphocyte development, proliferation, and function[14] |
| gp130 Family | IL-6, IL-11, LIF, OSM | Specific α chain + gp130 | JAK1, JAK2, TYK2 (in various combos) | Inflammation, acute phase response, hematopoiesis[10][11] |
| Type I Interferon | IFN-α, IFN-β | IFNAR1, IFNAR2 | JAK1 + TYK2 | Antiviral defense, immune regulation[3][15] |
| Type II Interferon | IFN-γ | IFNGR1, IFNGR2 | JAK1 + JAK2 | Macrophage activation, host defense[7][21] |
| IL-10 Family | IL-10, IL-22 | IL-10R1/2, IL-22R1/IL-10R2 | JAK1 + TYK2 | Immunosuppression, tissue protection[16][28] |
| IL-12 Family | IL-12, IL-23 | IL-12Rβ1/2, IL-23R/IL-12Rβ1 | JAK2 + TYK2 | T-helper cell differentiation (Th1, Th17)[15][31] |
| Single-Chain Receptors | Epo, Tpo, GH, Prolactin | Homodimeric receptors | JAK2 (homodimers) | Hematopoiesis, growth, lactation[17] |
Table 2: Primary STAT Activation by JAK Isoforms in Key Pathways
| Pathway | Activating Cytokine(s) | Activated JAKs | Primary STATs Activated |
|---|---|---|---|
| Th1 Differentiation | IL-12, IFN-γ | JAK2, TYK2 (for IL-12) / JAK1, JAK2 (for IFN-γ) | STAT4, STAT1 |
| Th2 Differentiation | IL-4 | JAK1, JAK3 | STAT6 |
| Th17 Differentiation | IL-6, IL-23 | JAK1, JAK2, TYK2 (for IL-6) / JAK2, TYK2 (for IL-23) | STAT3 |
| Antiviral Response | IFN-α/β | JAK1, TYK2 | STAT1, STAT2 |
| Erythropoiesis | Erythropoietin (Epo) | JAK2 | STAT5 |
| Lymphocyte Survival | IL-7 | JAK1, JAK3 | STAT5 |
Experimental Protocols
Investigating the function of JAK isoforms requires a suite of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol: In Vitro JAK Kinase Activity Assay
This protocol is used to measure the enzymatic activity of a purified JAK kinase and to determine the potency of inhibitory compounds (IC50).[4][33]
Objective: To quantify the phosphorylation of a substrate peptide by a specific JAK isoform.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., IRS1-tide).
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[34]
-
ATP solution (e.g., 500 µM).
-
Test inhibitor compound series, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar, to detect kinase activity by measuring ADP production).
-
White 96-well assay plates.
-
Luminometer.
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer from a 5x stock. Dilute the JAK enzyme to the desired working concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µl of inhibitor solution (or DMSO for positive control) to "Test" wells.
-
Add 5 µl of inhibitor buffer without inhibitor to "Positive Control" and "Blank" wells.
-
-
Enzyme Addition:
-
To "Test" and "Positive Control" wells, add 20 µl of the diluted JAK enzyme solution.
-
To "Blank" wells, add 20 µl of 1x Kinase Assay Buffer.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of substrate and ATP in 1x Kinase Assay Buffer.
-
Add 25 µl of the substrate/ATP master mix to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[35]
-
-
Detect ADP Production (using ADP-Glo™):
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls. Plot the results to determine the IC50 value.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect JAK-Receptor Interaction
This protocol is used to verify the physical association between a specific JAK isoform and a cytokine receptor subunit in a cellular context.[36][37]
Objective: To immunoprecipitate a target protein (e.g., a receptor subunit) and determine if its binding partner (e.g., a JAK) is co-precipitated.
Materials:
-
Cultured cells expressing the receptor and JAK of interest.
-
Cytokine for stimulation (if investigating ligand-dependent interaction).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (IP-Ab, targeting the receptor).
-
Control IgG antibody (from the same species as the IP-Ab).
-
Protein A/G magnetic beads (or agarose (B213101) beads).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody for Western blot (targeting the JAK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Stimulation: Grow cells to ~80-90% confluency. If required, stimulate cells with the appropriate cytokine for a specified time (e.g., 15 minutes) to induce receptor-JAK association.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the pre-cleared lysate.
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "Input" control.
-
Divide the remaining lysate into two tubes. Add the IP-Ab to one tube and the control IgG to the other.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture Immune Complex: Add fresh Protein A/G beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Load the eluted samples (from IP-Ab and IgG tubes) and the "Input" sample onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a PVDF membrane, and block the membrane.
-
Probe the membrane with the primary antibody against the JAK protein.
-
Wash, apply the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
-
Analysis: A band corresponding to the JAK protein in the IP-Ab lane (but not the IgG lane) confirms the interaction with the immunoprecipitated receptor.
References
- 1. sinobiological.com [sinobiological.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase - Wikipedia [en.wikipedia.org]
- 8. Janus Kinase 1 Is Essential for Inflammatory Cytokine Signaling and Mammary Gland Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 11. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 13. grokipedia.com [grokipedia.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 16. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 18. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 19. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 20. massivebio.com [massivebio.com]
- 21. ashpublications.org [ashpublications.org]
- 22. genecards.org [genecards.org]
- 23. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 24. sinobiological.com [sinobiological.com]
- 25. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 26. Gene - JAK3 [maayanlab.cloud]
- 27. dovepress.com [dovepress.com]
- 28. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 29. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 30. bms.com [bms.com]
- 31. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 33. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. promega.com [promega.com]
- 35. bellbrooklabs.com [bellbrooklabs.com]
- 36. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
Pan-JAK versus Isoform-Selective JAK Inhibitors: A Technical Guide to Core Differences in Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, inflammation, and hematopoiesis. Consequently, the development of small molecule inhibitors targeting JAKs has revolutionized the treatment of numerous autoimmune and inflammatory diseases.
The first generation of these drugs, often termed "pan-JAK inhibitors," demonstrates broad inhibitory activity against multiple JAK isoforms. While clinically effective, this lack of selectivity can lead to a wider range of on-target and off-target effects. In contrast, a new wave of "isoform-selective" JAK inhibitors has been engineered to target specific JAK family members, aiming for a more tailored therapeutic effect with an improved safety profile. This technical guide provides an in-depth comparison of pan-JAK and isoform-selective inhibitors, focusing on their differential effects on signaling pathways, supported by quantitative data and detailed experimental methodologies.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its specific cell surface receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1][2][3]
Differential Effects of Pan-JAK and Isoform-Selective Inhibitors
The therapeutic and adverse effects of JAK inhibitors are directly related to which JAK isoforms they inhibit and the downstream cytokine signaling pathways they disrupt.
-
Pan-JAK inhibitors , such as tofacitinib (B832) and baricitinib (B560044), non-selectively target multiple JAK isoforms.[4] This broad inhibition can be highly effective in inflammatory conditions driven by multiple cytokines. However, it also increases the risk of side effects due to the blockade of pathways essential for normal physiological processes, such as hematopoiesis (mediated by JAK2) and immune surveillance (partially mediated by JAK3).[5]
-
Isoform-selective inhibitors have been developed to target specific JAKs, thereby offering a more refined approach to modulating the immune response.
-
JAK1-selective inhibitors (e.g., upadacitinib, filgotinib) preferentially block signaling of cytokines that utilize JAK1, which is involved in many pro-inflammatory pathways. The rationale is to maintain efficacy while potentially reducing JAK2- and JAK3-mediated side effects.[6]
-
JAK3-selective inhibitors (e.g., ritlecitinib) are designed to primarily impact lymphocyte function, as JAK3 is almost exclusively associated with the common gamma chain (γc) receptor used by cytokines crucial for lymphocyte development and activation.[7]
-
TYK2-selective inhibitors (e.g., deucravacitinib) represent a novel class that targets the signaling of cytokines like IL-12, IL-23, and type I interferons, which are central to the pathogenesis of certain autoimmune diseases like psoriasis.[8][9] A unique feature of deucravacitinib (B606291) is its allosteric inhibition mechanism, binding to the regulatory pseudokinase domain of TYK2 rather than the conserved ATP-binding site, which contributes to its high selectivity.[10]
-
Quantitative Data Presentation
The selectivity of a JAK inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. The ratio of IC50 values for different JAKs determines the selectivity profile. The following tables summarize publicly available IC50 data for several pan-JAK and isoform-selective inhibitors from both biochemical (enzymatic) and cellular assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays.[1]
Table 1: Biochemical IC50 Values of JAK Inhibitors (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile | Reference(s) |
| Pan-JAK Inhibitors | ||||||
| Tofacitinib | 1.1 | 20 | 1 | 344 | JAK3/1 > JAK2 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 | |
| Isoform-Selective Inhibitors | ||||||
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 | |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 | [4] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | JAK3 | [7] |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 1.0 (JH2) | TYK2 (Allosteric) | [10] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Table 2: Cellular IC50 Values of JAK Inhibitors in Human Whole Blood Assays (nM)
| Inhibitor | JAK1/3 (IL-2 induced) | JAK2/2 (GM-CSF induced) | TYK2/JAK2 (IL-12 induced) | Selectivity Profile | Reference(s) |
| Tofacitinib | 16 | 137 | 56 | Pan-JAK | [8][9] |
| Baricitinib | 49 | 49 | 67 | JAK1/2 | [8][9] |
| Upadacitinib | 71 | 337 | 61 | JAK1 | [8][9] |
| Deucravacitinib | >4,800 | >10,000 | 1.0 | TYK2 | [8][9] |
Note: Cellular assays provide a more physiologically relevant measure of inhibitor potency by accounting for cell permeability, plasma protein binding, and ATP competition within the cellular environment.
Experimental Protocols
Accurate characterization of JAK inhibitor potency and selectivity is paramount in drug development. Below are detailed methodologies for key in vitro and cellular assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the direct inhibition of purified recombinant JAK enzyme activity by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of an inhibitor against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP) of high purity
-
Test inhibitor serially diluted in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Further dilute this series in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide to each well. Then, add the diluted inhibitor to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately measure competitive inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[11][12][13]
Cellular Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context, such as in peripheral blood mononuclear cells (PBMCs) or whole blood.
Objective: To determine the cellular IC50 of an inhibitor for specific cytokine signaling pathways.
Materials:
-
Freshly isolated human PBMCs or whole blood from healthy donors.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2, IL-2 for JAK1/JAK3).
-
Test inhibitor serially diluted in cell culture medium.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation or use fresh whole blood.
-
Inhibitor Pre-incubation: Aliquot cells into a 96-well plate. Add the serially diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Cytokine Stimulation: Add the specific cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Include unstimulated and cytokine-stimulated controls without inhibitor.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation state of STATs. Incubate at room temperature.
-
Permeabilization and Staining:
-
If using whole blood, lyse red blood cells.
-
Permeabilize the cells using an ice-cold permeabilization buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins. Incubate on ice, protected from light.
-
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations (e.g., CD4+ T cells, monocytes) based on surface marker expression. Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[1][14][15]
Conclusion
The landscape of JAK inhibitors is evolving from broad-spectrum agents to highly selective molecules. Pan-JAK inhibitors have established the clinical utility of targeting the JAK-STAT pathway, but their broad inhibitory profile can be associated with a range of side effects. Isoform-selective inhibitors offer the potential for a more favorable benefit-risk profile by targeting the specific JAKs most relevant to a particular disease pathogenesis while sparing others that are crucial for normal physiological functions.[6][16] The choice between a pan-JAK and an isoform-selective inhibitor will increasingly depend on the specific inflammatory disease, the patient's clinical characteristics, and the desired balance between efficacy and safety. A thorough understanding of the differential effects of these inhibitors, supported by robust quantitative data from standardized biochemical and cellular assays, is essential for researchers, scientists, and drug development professionals working to advance this important class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. academic.oup.com [academic.oup.com]
- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JAK Inhibitor Cell-Based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAKs attractive therapeutic targets.[3][4][5] Cell-based assays are indispensable tools for the discovery and characterization of novel JAK inhibitors, providing a more physiologically relevant context compared to purely biochemical assays.[6]
This document provides detailed protocols for various cell-based assays designed to screen for and characterize JAK inhibitors. It includes methodologies for assessing the inhibition of STAT phosphorylation, reporter gene activation, and cell proliferation.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a ligand, such as a cytokine or growth factor, to its cognate receptor on the cell surface.[7][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[7] STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.[3][7] Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and immunity.[3][4][7]
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
Several cell-based assay formats can be employed to screen for JAK inhibitors. The choice of assay depends on the specific research question, desired throughput, and available resources.
STAT Phosphorylation Assay
This assay directly measures the phosphorylation of a specific STAT protein downstream of JAK activation. It is a proximal and robust readout of JAK kinase activity within a cellular context.
Principle: Cells are stimulated with a cytokine to activate a specific JAK/STAT pathway. In the presence of a JAK inhibitor, the phosphorylation of the downstream STAT protein is reduced. The level of phosphorylated STAT (pSTAT) is then quantified using methods such as flow cytometry or in-cell western assays.
Experimental Workflow:
Caption: Workflow for a STAT phosphorylation assay.
Detailed Protocol (using Flow Cytometry):
-
Cell Culture: Culture a cytokine-dependent cell line (e.g., TF-1, Ba/F3 expressing a specific cytokine receptor) in appropriate media.[9] For some assays, human peripheral blood mononuclear cells (PBMCs) can be used.[10]
-
Cell Seeding: Seed the cells into a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Compound Incubation: Add serial dilutions of test compounds (JAK inhibitors) and control compounds (e.g., Tofacitinib, Ruxolitinib) to the wells. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) to a final concentration that elicits a sub-maximal response.[10] Leave some wells unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a formaldehyde-based fixation buffer. Following incubation, permeabilize the cells using a methanol (B129727) or saponin-based permeabilization buffer.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5, anti-pSTAT3).
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in the cell population.
-
Data Analysis: Gate on the cell population of interest and determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition for each compound concentration relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Reporter Gene Assay
This assay measures the transcriptional activity of STATs by using a reporter gene under the control of STAT-responsive DNA elements.
Principle: A cell line is engineered to stably express a reporter gene (e.g., luciferase or β-lactamase) driven by a promoter containing multiple copies of a STAT-binding element (e.g., ISRE for STAT1/2, STAT5 response element).[11][12][13] Upon cytokine stimulation, activated STATs bind to these elements and drive the expression of the reporter gene. JAK inhibitors will block this process, leading to a decrease in the reporter signal.
Experimental Workflow:
Caption: Workflow for a reporter gene assay.
Detailed Protocol (using Luciferase Reporter):
-
Cell Culture: Maintain a stable reporter cell line (e.g., HEK293 with an ISRE-luciferase reporter) in the recommended growth medium.[13]
-
Cell Seeding: Plate the cells in a white, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of the test JAK inhibitors to the wells.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IFN-α for an ISRE reporter) to all wells except the negative control.[13]
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Signal Detection: Equilibrate the plate to room temperature. Add the luciferase substrate reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values for each compound.
Cell Proliferation Assay
This assay is particularly useful for screening inhibitors of JAKs that are involved in the proliferation of certain cell types, especially in the context of hematological malignancies.
Principle: Cytokine-dependent cell lines or cells with constitutively active JAK mutations (e.g., JAK2-V617F) require JAK signaling for their proliferation and survival.[1] JAK inhibitors will inhibit the proliferation of these cells in a dose-dependent manner. Cell viability or proliferation is measured using various methods, such as ATP measurement (CellTiter-Glo®) or colorimetric assays (MTT, XTT).
Detailed Protocol (using an ATP-based assay):
-
Cell Line Selection: Use a cell line whose proliferation is dependent on JAK signaling, such as the human erythroleukemia (HEL) cell line which has a constitutively active JAK2 V617F mutation, or a cytokine-dependent line like TF-1.[1]
-
Cell Seeding: Seed the cells in a 96-well plate at a low density that allows for logarithmic growth over the assay period.
-
Compound Addition: Add a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for multiple cell divisions.
-
ATP Measurement: Add a reagent such as CellTiter-Glo® which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The potency of JAK inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize representative IC50 values for well-characterized JAK inhibitors in various cell-based assays.
Table 1: IC50 Values of Select JAK Inhibitors in STAT Phosphorylation Assays
| Compound | Target Pathway | Cell Line | Assay Readout | IC50 (nM) |
| Tofacitinib | IL-2/JAK1/3 | Human T-cells | pSTAT5 | 11 |
| Tofacitinib | GM-CSF/JAK2 | Human Monocytes | pSTAT5 | 112 |
| Ruxolitinib | EPO/JAK2 | SET2 | pSTAT5 | 14[14] |
| Fedratinib | EPO/JAK2 | SET2 | pSTAT5 | 672[14] |
| Pacritinib | EPO/JAK2 | SET2 | pSTAT5 | 429[14] |
| Momelotinib | EPO/JAK2 | SET2 | pSTAT5 | 205[14] |
| RB1 | IL-4/JAK1/3 | THP-1 | pSTAT6 | 150[10] |
| RB1 | GM-CSF/JAK2 | hPBMCs | pSTAT5 | >10,000[10] |
Table 2: IC50/GI50 Values of Select JAK Inhibitors in Proliferation Assays
| Compound | Cell Line | Genetic Background | Assay Readout | GI50 (nM) |
| Ruxolitinib | HEL | JAK2 V617F | Proliferation | ~180 |
| Tofacitinib | Ba/F3-JAK3 | - | Proliferation | ~5 |
| Fedratinib | Ba/F3-JAK2 V617F | JAK2 V617F | Proliferation | ~300 |
Note: IC50 and GI50 values can vary depending on the specific assay conditions, cell line, and ATP concentration used.
Conclusion
Cell-based assays are crucial for the identification and characterization of novel JAK inhibitors. The protocols outlined in this document provide a framework for robust and reliable screening. By employing a combination of assays that interrogate different aspects of the JAK-STAT pathway, researchers can gain a comprehensive understanding of the potency, selectivity, and mechanism of action of their compounds, ultimately facilitating the development of new therapeutics for a range of diseases.
References
- 1. astx.com [astx.com]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Use of JAK Inhibitors in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that relays signals from various cytokines, growth factors, and hormones from the cell surface to the nucleus, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases and cancers.[2] Small molecule JAK inhibitors (JAKinibs) have emerged as a significant class of therapeutic agents that target this pathway.[4]
Primary cell cultures serve as a crucial in vitro model system, closely mimicking the in vivo physiological state. Utilizing JAK inhibitors in these cultures allows for the detailed investigation of their mechanism of action, efficacy, and potential off-target effects on specific cell types. These application notes provide a comprehensive guide for researchers on the use of JAK inhibitors in primary cell cultures, including detailed protocols for cell isolation, treatment, and downstream analysis, along with quantitative data for several common JAK inhibitors.
Data Presentation: Comparative Efficacy of JAK Inhibitors in Primary Human Leukocytes
The following tables summarize the half-maximal inhibitory concentrations (IC50) of commonly used JAK inhibitors in various primary human immune cell populations. This data is essential for selecting the appropriate inhibitor and concentration range for your experiments.
Table 1: Comparative IC50 Values (nM) of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in Human T Cells and Monocytes [1][3]
| Cytokine Signaling Pathway | Primary Cell Type | Upadacitinib IC50 (nM) | Tofacitinib (B832) IC50 (nM) | Baricitinib IC50 (nM) |
| IL-2 (JAK1/JAK3) | T Cells | 53 | 11 | 93 |
| IL-4 (JAK1/JAK3) | T Cells | 21 | 37 | 239 |
| IL-6 (JAK1/JAK2) | Monocytes | 45 | 80 | 44 |
| IL-15 (JAK1/JAK3) | T Cells | 43 | 18 | 134 |
| IL-21 (JAK1/JAK3) | T Cells | 46 | 12 | 113 |
| IFN-γ (JAK1/JAK2) | T Cells | 61 | 107 | 43 |
| GM-CSF (JAK2/JAK2) | Monocytes | 310 | 1879 | 59 |
Table 2: IC50 Values (µM) of JAK Inhibitors on PHA-Stimulated Lymphocyte Proliferation [2]
| JAK Inhibitor | IC50 (µM) for CD25 Expression |
| Upadacitinib | 0.0149 |
| Baricitinib | 0.0284 |
| Tofacitinib | 0.0522 |
| Filgotinib | 2.4378 |
Table 3: IC50 Values of Ruxolitinib
| Assay Type | Target | IC50 |
| In vitro kinase assay | JAK1 | 3.3 nM[5] |
| In vitro kinase assay | JAK2 | 2.8 nM[5] |
| Proliferation of erythroid progenitors from polycythemia vera patients | Endogenous | 223 nM[6] |
| Proliferation of erythroid progenitors from normal donors | Endogenous | 407 nM[6] |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. JAK inhibitors act by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream signaling cascade.
Experimental Workflow for Studying JAK Inhibitors in Primary Cell Cultures
This workflow outlines the key steps for investigating the effects of JAK inhibitors on primary cells, from isolation to data analysis.
Interpretation of Experimental Results
The data obtained from the experimental workflow can be interpreted to understand the efficacy and mechanism of action of the JAK inhibitor.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs, which include lymphocytes and monocytes, are a valuable source for studying immune responses.
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ PLUS or Lymphoprep™
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, Ficoll-Paque™, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge again at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue.
-
The cells are now ready for culture and treatment with JAK inhibitors.
Protocol 2: Treatment of Primary Cells with JAK Inhibitors
Materials:
-
Isolated primary cells (e.g., PBMCs, neutrophils) in appropriate culture medium
-
JAK inhibitor stock solution (typically dissolved in DMSO)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Stimulating agent (e.g., cytokine like IL-6 or IFN-γ, or a mitogen like Phytohemagglutinin (PHA))
Procedure:
-
Preparation of JAK Inhibitor Working Solutions: Prepare a series of dilutions of the JAK inhibitor stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed the primary cells in culture plates at a predetermined density. The optimal density will depend on the cell type and the specific assay being performed.
-
Pre-treatment (optional but recommended): For many experiments, it is beneficial to pre-incubate the cells with the JAK inhibitor for a period (e.g., 1-2 hours) before adding the stimulating agent. This allows the inhibitor to enter the cells and bind to its target.
-
Stimulation: Add the stimulating agent to the wells to activate the JAK-STAT pathway. Include an unstimulated control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the downstream application (e.g., 15-30 minutes for STAT phosphorylation analysis, 24-72 hours for proliferation or cytokine secretion assays).
-
Harvesting: After incubation, harvest the cells or cell culture supernatants for downstream analysis.
Protocol 3: Western Blot Analysis of STAT Phosphorylation
This protocol allows for the detection of the phosphorylated, active form of STAT proteins.
Materials:
-
Treated primary cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis.[7]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein and/or a housekeeping protein like β-actin or GAPDH.
Protocol 4: Flow Cytometry for T-Cell Proliferation
This assay measures the extent of cell division in response to a stimulus.
Materials:
-
Treated primary T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Before stimulation and treatment, label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Stimulation and Treatment:
-
Culture the labeled cells and treat them with the JAK inhibitor and stimulating agent as described in Protocol 2.
-
-
Harvesting and Staining for Surface Markers (Optional):
-
Harvest the cells and wash them with FACS buffer.
-
If desired, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD25).
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry software. Proliferation is measured by the successive halving of the proliferation dye's fluorescence intensity in daughter cells.
-
Protocol 5: ELISA for Cytokine Secretion
This protocol quantifies the amount of a specific cytokine secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated primary cells
-
Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Coating: Coat a 96-well plate with the capture antibody overnight.[10]
-
Blocking: Block the plate to prevent non-specific binding.[10]
-
Sample and Standard Incubation: Add the cell culture supernatants and a serial dilution of the cytokine standard to the plate and incubate.[10]
-
Detection Antibody Incubation: Add the biotinylated detection antibody.[10]
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate.[10]
-
Substrate Addition: Add the TMB substrate and stop the reaction.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Conclusion
The use of JAK inhibitors in primary cell cultures is a powerful tool for understanding their therapeutic potential and mechanism of action. By following the detailed protocols and utilizing the comparative data provided in these application notes, researchers can design and execute robust experiments to investigate the effects of these inhibitors on physiologically relevant cell types. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of these techniques in the fields of immunology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. protocols.io [protocols.io]
Application Note: Lentiviral shRNA Knockdown of JAK for Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] They play a pivotal role in the JAK-STAT signaling pathway, which is integral to numerous cellular processes including immunity, proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, particularly autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[1][5]
Target validation is a crucial step in the drug discovery process. Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a robust and specific method for silencing gene expression, thereby enabling the functional validation of potential drug targets like JAKs.[6][7] This technology utilizes lentiviral vectors to deliver and stably integrate shRNA into host cells, leading to long-term suppression of the target protein.[6][8] This application note provides detailed protocols for lentiviral shRNA-mediated knockdown of JAKs, from lentivirus production to validation of target gene silencing and subsequent phenotypic analysis.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its specific cell surface receptor.[3][5] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[5] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][5] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][3][5]
Experimental Workflow
The overall workflow for JAK target validation using lentiviral shRNA involves several key stages. It begins with the design and cloning of shRNA sequences targeting a specific JAK family member into a lentiviral vector. These vectors are then co-transfected with packaging plasmids into a packaging cell line, typically HEK293T, to produce lentiviral particles.[9][10] The harvested virus is used to transduce the target cells. Following transduction, stable cell lines with persistent JAK knockdown are established through antibiotic selection.[11][12] Finally, the efficiency of JAK knockdown is validated at both the mRNA and protein levels, and the phenotypic consequences of the knockdown are assessed.
Protocols
Protocol 1: Lentiviral shRNA Plasmid Preparation
-
shRNA Design: Design at least 3-4 shRNA sequences targeting the specific JAK mRNA. Utilize online design tools and consider criteria such as GC content and potential off-target effects.[13][14] Include a non-targeting scramble shRNA as a negative control.
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides corresponding to the shRNA sequences.
-
Annealing: Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligation: Ligate the annealed insert into a suitable lentiviral vector containing a U6 or H1 promoter.
-
Transformation: Transform the ligation product into competent E. coli and select for positive clones.
-
Verification: Verify the correct insertion of the shRNA sequence by Sanger sequencing.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol is based on the use of a second or third-generation lentiviral packaging system.
Materials:
-
HEK293T cells (low passage, <15)[9]
-
DMEM with 10% FBS
-
Lentiviral shRNA transfer plasmid
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd gen)
-
Opti-MEM
-
0.45 µm PES filter[9]
Procedure:
-
Cell Seeding: 24 hours before transfection, seed 3.8 x 10^6 HEK293T cells in a 10 cm dish.[9] Cells should be 70-80% confluent at the time of transfection.[10]
-
Plasmid DNA Preparation: In a sterile tube, mix the lentiviral shRNA plasmid and the packaging plasmids.
-
Transfection Complex Formation: Prepare the transfection reagent and DNA mixture in Opti-MEM according to the manufacturer's protocol.[8]
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Media Change: After 6-8 hours, replace the transfection medium with fresh complete culture medium.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[8][10]
-
Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris, then filter through a 0.45 µm filter.[9][15] Aliquot the virus and store at -80°C.
Protocol 3: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 µg/mL)[11]
-
Complete culture medium
-
Puromycin (B1679871) (or other selection antibiotic)[11]
Procedure:
-
Cell Seeding: 24 hours prior to transduction, plate the target cells in a 6-well plate. Cells should be approximately 50-70% confluent on the day of infection.[11][12]
-
Transduction: Thaw the lentiviral aliquot. Add the viral supernatant to the cells along with polybrene to enhance transduction efficiency.[8][11]
-
Incubation: Incubate the cells overnight.
-
Media Change: The next day, replace the virus-containing medium with fresh complete medium.
-
Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin. The optimal puromycin concentration should be determined beforehand with a kill curve.[11]
-
Expansion: Culture the cells in selection medium, replacing it every 2-3 days, until resistant colonies appear. Expand the resistant cell population.
Protocol 4: Validation of JAK Knockdown
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from both the knockdown and control cell populations.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the target JAK and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target JAK mRNA using the ΔΔCt method.[16]
B. Western Blotting
-
Protein Lysate Preparation: Prepare whole-cell lysates from the knockdown and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target JAK and a loading control antibody (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the extent of protein knockdown.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: shRNA Sequences for JAK Knockdown
| Target Gene | shRNA ID | Sequence (5' to 3') |
| JAK1 | shJAK1-1 | Sequence 1 |
| JAK1 | shJAK1-2 | Sequence 2 |
| JAK2 | shJAK2-1 | Sequence 3 |
| JAK2 | shJAK2-2 | Sequence 4 |
| Control | shScramble | Non-targeting sequence |
Table 2: Validation of JAK Knockdown Efficiency
| Cell Line | shRNA | Relative mRNA Expression (%) | Protein Level (%) |
| Cell Line A | shScramble | 100 ± 5.2 | 100 ± 8.1 |
| Cell Line A | shJAK1-1 | 22 ± 3.1 | 18 ± 4.5 |
| Cell Line A | shJAK1-2 | 15 ± 2.5 | 12 ± 3.8 |
| Cell Line B | shScramble | 100 ± 6.8 | 100 ± 7.5 |
| Cell Line B | shJAK2-1 | 25 ± 4.0 | 21 ± 5.1 |
| Cell Line B | shJAK2-2 | 18 ± 3.3 | 15 ± 4.2 |
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Phenotypic Effects of JAK Knockdown
| Cell Line | Treatment | Proliferation (% of Control) | Apoptosis (% of Total) |
| Cell Line A | shScramble | 100 ± 7.3 | 5.1 ± 1.2 |
| Cell Line A | shJAK1-1 | 45 ± 5.9 | 25.4 ± 3.7 |
| Cell Line A | shJAK1-2 | 38 ± 4.8 | 32.1 ± 4.1 |
| Cell Line B | shScramble | 100 ± 8.1 | 4.8 ± 1.5 |
| Cell Line B | shJAK2-1 | 52 ± 6.2 | 22.7 ± 3.1 |
| Cell Line B | shJAK2-2 | 41 ± 5.5 | 29.8 ± 3.9 |
| Data are presented as mean ± SD from three independent experiments. |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. addgene.org [addgene.org]
- 10. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 11. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 12. scbt.com [scbt.com]
- 13. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. protocols.io [protocols.io]
- 16. qiagen.com [qiagen.com]
- 17. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Flow Cytometry for Immune Cell Profiling with JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the signaling of a wide range of cytokines, growth factors, and hormones.[1][2] By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, these inhibitors effectively suppress the inflammatory processes central to many autoimmune and myeloproliferative disorders.[3][4] Flow cytometry is a powerful and indispensable tool for dissecting the immunological effects of JAK inhibitors at a single-cell level.[5] It enables the precise identification, quantification, and functional characterization of various immune cell subsets, providing critical insights into the mechanism of action and pharmacodynamic effects of these therapeutic agents.[5][6]
This document provides detailed application notes and experimental protocols for utilizing flow cytometry to profile immune cells in the context of JAK inhibitor treatment. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the impact of JAK inhibitors on the immune system.
The JAK-STAT Signaling Pathway and Mechanism of JAK Inhibition
The JAK-STAT signaling cascade is a critical pathway for transducing extracellular signals from cytokines and growth factors into a cellular response.[2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][7]
The process begins when a ligand, such as a cytokine, binds to its specific cell surface receptor.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][4]
JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade.[3] There are four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—and different JAK inhibitors exhibit varying degrees of selectivity for these family members, leading to distinct biological effects.[3]
Data Presentation: Effects of JAK Inhibitors on Immune Cell Subsets
The following table summarizes the observed effects of various JAK inhibitors on different immune cell populations as determined by flow cytometry. These findings are compiled from multiple studies and may vary depending on the specific inhibitor, dosage, duration of treatment, and patient population.
| Immune Cell Subset | JAK Inhibitor(s) | Observed Effect | References |
| T Cells | |||
| CD4+ T Cells | Tofacitinib, Baricitinib, Upadacitinib | ↓ Th1 cells, ↓ Th17 cells, ↓ Th1-17 cells, ↑ Effector Memory T cells, ↑ Terminally Differentiated (TEMRA) T cells | [8][9][10][11][12] |
| Tofacitinib | ↓ IFN-γ and T-bet expression in CD4+ cells | [9] | |
| Baricitinib | ↑ Circulating CD4+ T cells, particularly effector memory phenotype | [13] | |
| Filgotinib | No significant modulation of T cell subsets | [14][15] | |
| CD8+ T Cells | Tofacitinib | ↓ IFN-γ and T-bet expression in CD8+ cells | [9] |
| Ruxolitinib | ↓ Effector T cells, ↑ Naïve and Central Memory T cells with long-term treatment | [16] | |
| Filgotinib | No significant effects on CD8+ cell counts | [17][18] | |
| B Cells | |||
| Total B Cells | Baricitinib, Filgotinib | ↑ B cell numbers | [14][15][19] |
| B Cell Subsets | Tofacitinib, Upadacitinib, Baricitinib | ↓ Plasma cell differentiation, ↓ Switched memory B cell formation | [20][21][22] |
| Tofacitinib, Upadacitinib, Baricitinib, Ruxolitinib | ↑ Marginal zone-like B cells | [22] | |
| JAKi-treated patients | ↑ Switched memory B cells, ↑ CD21 low B cells, ↑ Double-negative B cells | [8] | |
| Natural Killer (NK) Cells | |||
| NK Cell Subsets | Tofacitinib, Baricitinib, Upadacitinib, Filgotinib | ↓ Cytotoxic NK Dim (CD3-CD56+CD16+) cells, ↓ Nkp30 expression on NK Dim cells | [8][10] |
| Tofacitinib | ↓ NK cell percentage and total counts in a dose-dependent manner | [23] | |
| JAKi-treated patients | ↓ NK cell activity | [24] | |
| Filgotinib | No significant effects on NK cell counts | [17][18] | |
| Myeloid Cells | |||
| Monocytes | Tofacitinib | ↓ Ly6C- monocytes | [23] |
| Dendritic Cells | Baricitinib | ↓ CD80/CD86 expression on monocyte-derived dendritic cells | [12] |
Experimental Protocols
Protocol for Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for the immunophenotyping of major immune cell subsets in human PBMCs treated with JAK inhibitors. Specific antibody panels should be designed based on the cell populations of interest.
Materials:
-
Human PBMCs, isolated via density gradient centrifugation (e.g., Ficoll-Paque)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
JAK inhibitor of interest and vehicle control (e.g., DMSO)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for surface and intracellular markers (see example panel below)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Example Immunophenotyping Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | FITC | B Cells |
| CD56 | PE | NK Cells |
| CD14 | APC | Monocytes |
| CD45RA | BV605 | Naïve/Effector T Cells |
| CCR7 | BV421 | Naïve/Memory T Cells |
Procedure:
-
Cell Culture and Treatment:
-
Plate isolated PBMCs at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat cells with the desired concentrations of the JAK inhibitor or vehicle control for the specified duration.
-
-
Cell Harvesting and Viability Staining:
-
Harvest the cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the Live/Dead fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer.
-
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
If staining for intracellular markers (e.g., transcription factors, cytokines), fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer, followed by one wash with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Protocol for Phospho-Flow Cytometry (Phospho-Flow) to Assess JAK-STAT Signaling
This protocol is designed to measure the phosphorylation status of STAT proteins in response to cytokine stimulation, and to assess the inhibitory effect of JAK inhibitors.
Materials:
-
Fresh whole blood or isolated PBMCs
-
JAK inhibitor of interest and vehicle control
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-α)[25]
-
Pre-warmed RPMI-1640 medium
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against surface markers and phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
In Vitro JAK Inhibition:
-
Aliquot 100 µL of whole blood or 1 x 10^6 PBMCs in RPMI-1640 into flow cytometry tubes.
-
Add the JAK inhibitor at various concentrations or vehicle control and incubate for 1 hour at 37°C.[25]
-
-
Cytokine Stimulation:
-
Fixation:
-
Immediately stop the stimulation by adding pre-warmed fixation buffer.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the antibody cocktail (surface markers and phospho-specific STAT antibodies).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer within one hour.
-
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Therapeutic Effects of Upadacitinib on Experimental Autoimmune Uveitis: Insights From Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baricitinib restrains the immune dysregulation in patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Altered T-cell subset repertoire affects treatment outcome of patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absence of Effects of Filgotinib on Erythrocytes, CD8+ and NK Cells in Rheumatoid Arthritis Patients Brings Further Evidence for the JAK1 Selectivity of Filgotinib - ACR Meeting Abstracts [acrabstracts.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and Changes of Lymphocyte Subsets in Baricitinib‐Treated Patients With Rheumatoid Arthritis: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 23. Frontiers | Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis [frontiersin.org]
- 24. NK cell cytotoxicity is markedly reduced in younger patients with RA treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Delivery of Jak Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a wide range of cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant therapeutic strategy. The successful in vivo delivery of these inhibitors is paramount to achieving desired therapeutic outcomes while minimizing systemic side effects.
This document provides detailed application notes and protocols for the formulation and in vivo delivery of JAK inhibitors, focusing on oral and topical administration routes. It includes quantitative data from preclinical studies, detailed experimental protocols for common animal models of inflammatory diseases, and visualizations of key pathways and workflows.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade in immunity.[3] The process involves cytokine binding to cell surface receptors, leading to the activation of associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[4][5] Inhibition of JAKs can effectively block these downstream inflammatory signals.[1]
In Vivo Delivery Formulations
The choice of formulation is critical for the bioavailability, efficacy, and safety of a Jak inhibitor. Common formulations for in vivo studies include oral and topical preparations.
Oral Formulations
Oral delivery is a common route for systemic administration of Jak inhibitors.[6] Tofacitinib (B832), for example, is often formulated for oral administration in preclinical and clinical settings.[7][8]
Table 1: Pharmacokinetic Parameters of Oral Jak Inhibitors in Animal Models
| Jak Inhibitor | Animal Model | Dose (mg/kg) | Bioavailability (%) | Tmax (min) | t1/2 (min) | Reference |
| Tofacitinib | BALB/c mice | - | 57 | - | - | [9][10] |
| Tofacitinib | Sprague-Dawley rats | - | 29 | - | - | [10] |
| WHI-P131 | Rats | - | 95 (i.p.) | 24.8 (i.p.) | 51.8 (i.p.) | [11] |
| WHI-P131 | Mice | 13 (oral) | 29.6 | 5.8 | 297.6 | [11] |
Topical Formulations
Topical delivery is advantageous for treating localized inflammatory conditions, such as psoriasis and atopic dermatitis, as it can minimize systemic exposure and associated side effects.[12][13] Ruxolitinib (B1666119) has been successfully formulated as a cream for topical application.[3][14]
Table 2: Characteristics of a Topical Ruxolitinib Nanoliposomal Formulation
| Parameter | Value | Reference |
| Particle Size | 218 ± 2 nm | [15][16][17] |
| Entrapment Efficiency | 67% | [15][16][17] |
| Drug Loading | 8% | [15][16][17] |
Experimental Protocols
The following protocols describe the induction of common inflammatory disease models in rodents and subsequent treatment with Jak inhibitors.
Collagen-Induced Arthritis (CIA) in Mice for Oral Tofacitinib Efficacy Testing
This model is widely used to study rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Tofacitinib
-
Vehicle (e.g., PBS)
-
Oral gavage needles
Protocol:
-
Day 0: Primary Immunization: Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant.[18] Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.[19]
-
Day 18-21: Booster Immunization: Prepare a booster emulsion of type II collagen with Incomplete Freund's Adjuvant.[18][20] Administer 100 µL of the booster intradermally near the primary injection site.[18]
-
Day 19 onwards: Treatment:
-
Monitoring and Assessment:
-
Endpoint Analysis (e.g., Day 35-45):
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice for Topical Ruxolitinib Efficacy Testing
This model is a robust and widely used tool to study psoriasis.[22][23][24]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
Ruxolitinib cream (e.g., 1.5%)[16]
-
Vehicle cream
-
Calipers
Protocol:
-
Animal Preparation: Shave the dorsal skin of the mice one day before the start of the experiment.
-
Disease Induction (Daily for 5-6 consecutive days):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse.[25]
-
-
Treatment (Concurrent with or after disease induction):
-
Randomize mice into treatment and vehicle control groups.
-
Apply a thin layer of ruxolitinib cream or vehicle cream to the inflamed skin daily.
-
-
Monitoring and Assessment:
-
Endpoint Analysis:
-
Collect skin biopsies for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration).
-
Homogenize skin tissue for cytokine and chemokine analysis (e.g., IL-17, IL-23).[26]
-
Experimental Workflow and Data Analysis
A typical workflow for in vivo testing of a Jak inhibitor formulation involves several key stages from model induction to data interpretation.
Data Presentation: Summarize all quantitative data, such as clinical scores, paw/skin thickness measurements, and cytokine levels, in clearly structured tables. Use appropriate statistical analyses (e.g., ANOVA, t-test) to compare treatment groups with control groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The successful in vivo delivery of Jak inhibitors is a cornerstone of their therapeutic application. The choice of formulation and delivery route should be tailored to the specific disease model and therapeutic goal. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate the efficacy and pharmacokinetics of novel Jak inhibitor formulations. Careful adherence to established protocols and rigorous data analysis are essential for the translation of these promising therapeutics into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. sciensage.info [sciensage.info]
- 7. Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis: Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Local and sustained baricitinib delivery to the skin through injectable hydrogels containing reversible thioimidate adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off‐Label Use of Topical Ruxolitinib in Dermatology: A Systematic Literature Review and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. frontierspartnerships.org [frontierspartnerships.org]
- 26. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of JAK Inhibitors in Cellular Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target effects of Janus kinase (JAK) inhibitors in cell-based experiments. The following resources provide in-depth answers to frequently asked questions and practical guidance for navigating common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are JAK inhibitors and why is it critical to consider their off-target effects?
JAK inhibitors are small molecules that block the activity of one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for signaling downstream of numerous cytokine and growth factor receptors via the JAK-STAT pathway, which plays a pivotal role in immune responses and inflammation.[1] While therapeutically effective, many JAK inhibitors can bind to unintended kinases or other proteins, leading to off-target effects.[1] These unintended interactions can produce unexpected experimental results, complicate data interpretation, and in a clinical setting, may lead to adverse side effects.[1] Therefore, a thorough understanding and characterization of an inhibitor's selectivity are crucial for the accurate interpretation of research data.
Q2: I'm observing a cellular phenotype that doesn't seem to be related to the known functions of the JAK-STAT pathway. Could this be an off-target effect?
It is highly probable. While the primary mechanism of action of JAK inhibitors is the suppression of the JAK-STAT pathway, some of these compounds are known to interact with other kinases.[2] For example, some JAK inhibitors have been found to interact with kinases such as CK2-α2 and MAP3K12.[2] If the observed phenotype is inconsistent with the known downstream effects of JAK-STAT signaling, it is prudent to investigate the possibility of off-target interactions.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Several strategies can be employed to differentiate between on-target and off-target effects:
-
Use a Structurally Different Inhibitor: Employ a JAK inhibitor with a distinct chemical scaffold that targets the same primary JAK kinases.[2] If the unexpected phenotype is not replicated with the second inhibitor, it suggests an off-target effect specific to the initial compound.[2]
-
Genetic Knockout/Knockdown: The most definitive method is to use a cell line where the intended target (e.g., a specific JAK) has been genetically removed using techniques like CRISPR-Cas9. If the inhibitor still produces the same effect in the knockout cells, it is highly likely mediated by an off-target mechanism.
-
Rescue Experiments: Attempt to rescue the on-target phenotype by introducing a constitutively active downstream signaling molecule, such as a STAT protein. If this rescues the expected on-target effects but not the unexpected phenotype, it points towards an off-target mechanism.[2]
Q4: My JAK inhibitor shows lower potency in my cell-based assay compared to its published biochemical IC50 value. What could be the cause?
Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:
-
High Intracellular ATP Concentration: Most JAK inhibitors are ATP-competitive. The concentration of ATP inside a cell is in the millimolar range, which is often significantly higher than the ATP concentrations used in biochemical assays. This high level of intracellular ATP can outcompete the inhibitor, leading to a higher apparent IC50 in cellular assays.
-
Cell Permeability and Efflux: The inhibitor may have poor permeability across the cell membrane or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
-
Protein Binding: The inhibitor can bind to other proteins within the cell or to serum proteins in the culture medium, reducing the free concentration of the inhibitor available to bind to its target kinase.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the same JAK inhibitor across different experiments.
-
Possible Cause 1: Variation in ATP Concentration in Biochemical Assays.
-
Solution: Ensure a consistent and well-defined ATP concentration is used in all biochemical assays. It is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase being tested.
-
-
Possible Cause 2: Different Cell States or Passage Numbers.
-
Solution: Use cells with a consistent passage number and ensure they are in a similar growth phase (e.g., logarithmic) for all experiments to maintain consistency in cellular responses.
-
-
Possible Cause 3: Inconsistent Reagent Preparation or Storage.
-
Solution: Prepare fresh inhibitor dilutions from a validated stock solution for each experiment and follow recommended storage conditions to prevent compound degradation.
-
Problem 2: Unexpected cytotoxicity or cell death at concentrations intended to be non-toxic.
-
Possible Cause 1: Off-Target Toxicity.
-
Solution: Review the inhibitor's kinase selectivity profile. If known off-targets are critical for your cell line's survival, this may be the cause. Consider using a lower concentration or a more selective inhibitor.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains below the toxic threshold for your cells (typically <0.1-0.5%).
-
-
Possible Cause 3: Cell Line Hypersensitivity.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50) in your specific cell line and establish a therapeutic window.
-
Problem 3: Difficulty in assessing the inhibition of individual JAK isoforms in cellular assays.
-
Possible Cause: Use of a pan-JAK inhibitor.
-
Solution: Leverage the differential coupling of JAKs to various cytokine receptors. By stimulating cells with specific cytokines that signal through distinct JAK pairings, you can infer the inhibitory profile of your compound. For example:
-
JAK1/JAK3: IL-2 or IL-15 stimulation.
-
JAK1/JAK2: IL-6 or IFN-γ stimulation.
-
JAK2/JAK2: GM-CSF stimulation.
-
JAK1/TYK2: IFN-α stimulation. By measuring the phosphorylation of downstream STAT proteins (pSTAT) in response to these cytokines in the presence of your inhibitor, you can determine its relative potency against different JAK combinations.
-
-
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the in vitro inhibitory activity (IC50) of several common JAK inhibitors against the JAK family kinases and a selection of off-target kinases. This data is compiled from enzymatic assays and may vary depending on experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected JAK Inhibitors Against JAK Family Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3] |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 | [2] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [2][4] |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | [2] |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | [2] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [4] |
Table 2: Examples of Off-Target Kinase Interactions for Selected JAK Inhibitors
| Inhibitor | Off-Target Kinase | IC50/Kd (nM) | Reference |
| Tofacitinib | ROCK1 | 130 | - |
| ROCK2 | 46 | - | |
| Baricitinib | CK2-α2 | 5800 (Kd) | [5] |
| MAP3K12 | 5800 (Kd) | [5] | |
| Ruxolitinib | FLT3 | 25 | - |
| RET | 110 | - | |
| Filgotinib | LKB1 | - | [6] |
| STK1 | - | [6] |
Note: IC50 values can vary between different studies and assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of a JAK inhibitor's binding to its target within intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form.[7]
Materials:
-
Cell line of interest
-
JAK inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target JAK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the JAK inhibitor at the desired concentration or with DMSO as a vehicle control. A typical incubation time is 1-2 hours at 37°C.[7]
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.[7]
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target JAK protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Kinobeads-Based Chemical Proteomics for Off-Target Identification
This method uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. By performing this in a competitive binding format with a free JAK inhibitor, one can identify its on- and off-targets in an unbiased manner.[3][8]
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell or tissue lysate
-
JAK inhibitor
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation:
-
Prepare a native cell or tissue lysate.
-
Determine the protein concentration.
-
-
Competitive Binding:
-
Incubate the lysate with increasing concentrations of the JAK inhibitor or a vehicle control.
-
Add the kinobeads slurry to the lysate and incubate to allow for binding of kinases.[3]
-
-
Affinity Enrichment and Washing:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., using trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that were competed off the beads by the free inhibitor.
-
Generate dose-response curves for each identified protein to determine the inhibitor's potency for each target.[8]
-
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol provides a definitive way to validate whether the observed cellular effect of a JAK inhibitor is due to its intended target.
Materials:
-
Cell line of interest
-
Lentiviral or plasmid-based CRISPR-Cas9 system with a guide RNA (sgRNA) targeting the JAK gene of interest
-
Transfection reagent or lentiviral packaging plasmids and production cells
-
Selection antibiotic (if applicable)
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Antibody against the target JAK for Western blot validation
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone an sgRNA specific to the target JAK gene into a Cas9 expression vector.
-
-
Transfection/Transduction:
-
Deliver the CRISPR-Cas9 system into the target cells via transfection or lentiviral transduction.
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., antibiotic resistance or a fluorescent reporter).
-
Isolate single-cell clones to generate clonal cell lines.[9]
-
-
Knockout Validation:
-
Phenotypic Analysis:
-
Treat both the wild-type and knockout cell lines with the JAK inhibitor.
-
If the cellular phenotype observed in the wild-type cells is absent in the knockout cells, it confirms that the effect is on-target.
-
Visualizations
Caption: Canonical JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
Caption: Experimental workflow for investigating and validating potential off-target effects.
Caption: A logical diagram for troubleshooting common issues in JAK inhibitor experiments.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genemedi.net [genemedi.net]
Technical Support Center: Strategies to Improve JAK Inhibitor Selectivity and Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving JAK inhibitor selectivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve JAK inhibitor selectivity?
A1: Improving JAK inhibitor selectivity involves several key strategies that have evolved with our understanding of JAK biology. Initially, efforts focused on developing ATP-competitive inhibitors targeting the highly conserved kinase domain (JH1). However, achieving high selectivity with this approach is challenging due to the structural similarity among JAK family members.[1][2]
More recent and effective strategies include:
-
Structure-Based Drug Design: This involves exploiting subtle differences in the amino acid residues within the ATP-binding pocket of different JAK isoforms to design inhibitors with higher affinity for a specific JAK.[1]
-
Targeting the Pseudokinase Domain (JH2): The JH2 domain is a regulatory domain that is less conserved than the kinase domain. Allosteric inhibitors that bind to the JH2 domain can induce conformational changes that inactivate the kinase, offering a novel mechanism for achieving high selectivity.[3][4] Deucravacitinib is a prime example of a highly selective TYK2 inhibitor that targets the JH2 domain.[3]
-
Developing Covalent Inhibitors: This strategy involves designing inhibitors that form a covalent bond with a unique, non-conserved cysteine residue within the active site of a specific JAK isoform, such as Cys909 in JAK3.[5][6][7] This approach can lead to highly selective and potent irreversible inhibition.
-
Utilizing Computational Approaches: Methods like ligand-based screening, pharmacophore modeling, and molecular docking can help identify novel scaffolds and predict the selectivity of potential inhibitors before synthesis and testing.[8][9]
Q2: Why do my biochemical and cellular assay results for JAK inhibitor selectivity show discrepancies?
A2: It is a common and important observation that the selectivity profile of a JAK inhibitor in a biochemical (enzymatic) assay can differ from that in a cellular assay.[1][10][11] Several factors contribute to this discrepancy:
-
ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the enzyme, whereas intracellular ATP concentrations are much higher (in the millimolar range).[12] For ATP-competitive inhibitors, this difference can significantly alter the apparent potency and selectivity in a cellular environment.[12]
-
Cellular Complexity: Cellular assays incorporate additional layers of biological complexity not present in purified enzyme assays. This includes drug uptake and efflux, metabolism, and the presence of scaffolding proteins and signaling complexes that can influence inhibitor binding and efficacy.
-
JAK Heterodimerization: In cells, JAKs function as heterodimers (e.g., JAK1/JAK2, JAK1/JAK3) to mediate cytokine signaling.[2] The activity and inhibition of these complexes can differ from that of the isolated kinase domains used in biochemical assays.
-
Off-Target Effects: An inhibitor may have off-target effects in a cell that are not captured in a purified enzyme assay, leading to a different observed phenotype.[13]
Therefore, while biochemical assays are useful for initial screening and determining direct enzyme inhibition, cellular assays are crucial for validating selectivity in a more physiologically relevant context.[10][14]
Q3: How do I choose the most appropriate selective JAK inhibitor for my research?
A3: The choice of a selective JAK inhibitor depends on the specific research question and experimental system. Here are some key considerations:
-
Desired Selectivity Profile: Determine which JAK isoform(s) you want to inhibit. If you are studying a pathway primarily driven by JAK1, a highly selective JAK1 inhibitor like upadacitinib (B560087) or filgotinib (B607452) would be appropriate.[5][15] For studying JAK3-mediated signaling, a covalent inhibitor like ritlecitinib (B609998) could be a good choice.[6]
-
Published Data: Review the literature for inhibitors that have been well-characterized in systems similar to yours. Pay close attention to both biochemical and cellular selectivity data.
-
On-Target vs. Off-Target Effects: Consider the known off-target effects of the inhibitor. If you are studying a pathway that could be influenced by off-target activities, choose an inhibitor with a clean kinome-wide profile.
-
Experimental Context: For in vitro studies, a well-characterized inhibitor with a known IC50 is essential. For in vivo studies in animal models, consider the pharmacokinetic and pharmacodynamic properties of the inhibitor.
-
Controls: Always include appropriate controls in your experiments, such as a less selective or pan-JAK inhibitor (e.g., tofacitinib) and a vehicle control.[16]
Q4: What are the best negative control experiments to run when assessing a novel selective JAK inhibitor?
A4: Robust negative controls are essential to validate the specificity of a novel inhibitor. Here are some recommended control experiments:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your novel inhibitor to a well-characterized inhibitor with a different chemical scaffold but the same target. This helps to ensure that the observed phenotype is not due to an artifact of the chemical structure.
-
Test Against a "Dead" Kinase: If possible, use a cell line expressing a catalytically inactive mutant of the target JAK. The selective inhibitor should not have an effect in this system.
-
Rescue Experiments: Attempt to "rescue" the effect of the inhibitor by overexpressing the downstream signaling components (e.g., a constitutively active STAT protein). If the phenotype is on-target, you should be able to bypass the inhibitor's effect.
-
Kinome-Wide Profiling: Perform a kinome-wide screen to identify potential off-targets of your inhibitor.[17][18] This provides a comprehensive view of its selectivity.
-
Use Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed effects are not cell-type specific.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cellular Assay
-
Possible Cause: The inhibitor may have off-target effects.
-
Troubleshooting Steps:
-
Review Kinome Scan Data: Check if the inhibitor is known to interact with other kinases that could be responsible for the observed phenotype.
-
Use a Structurally Different Inhibitor: As mentioned in the FAQs, test a second, structurally distinct inhibitor for the same target. If the unexpected phenotype is not replicated, it is likely an off-target effect of the initial compound.
-
Perform a Rescue Experiment: Try to rescue the on-target phenotype by manipulating downstream signaling components. If the on-target phenotype is rescued but the unexpected phenotype persists, it further suggests an off-target mechanism.
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent assay conditions.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: For biochemical assays, ensure the ATP concentration is consistent and ideally close to the Km of the enzyme for initial characterization. Be aware that shifting to higher ATP concentrations will impact IC50 values for ATP-competitive inhibitors.
-
Control Cell Passage Number: For cellular assays, use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Verify Reagent Quality: Ensure the quality and activity of enzymes, substrates, and cytokines are consistent between experiments.
-
Precise Pipetting: Use calibrated pipettes and proper technique to minimize volume errors, especially when preparing serial dilutions of the inhibitor.
-
Issue 3: No Inhibition Observed in a Cellular pSTAT Assay
-
Possible Cause: Issues with cell stimulation or inhibitor potency.
-
Troubleshooting Steps:
-
Confirm Cytokine Activity: Ensure the cytokine used for stimulation is active and used at an appropriate concentration (typically EC80) to induce a robust pSTAT signal.
-
Check Inhibitor Concentration Range: The inhibitor concentrations tested may be too low. Test a wider range of concentrations.
-
Verify Cell Permeability: Confirm that the inhibitor is cell-permeable.
-
Optimize Incubation Times: Ensure the pre-incubation time with the inhibitor is sufficient for it to enter the cells and bind to the target before cytokine stimulation. The stimulation time itself should also be optimized to capture the peak pSTAT signal.
-
Quantitative Data: Comparative Selectivity of JAK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of JAK inhibitors against the four JAK isoforms in biochemical assays. Lower IC50 values indicate greater potency. The selectivity is often expressed as a ratio of IC50 values (e.g., IC50 JAK2 / IC50 JAK1).
Table 1: Biochemical IC50 Values of Selected JAK Inhibitors (in nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity | References |
| First Generation | ||||||
| Tofacitinib | 1-112 | 5-1377 | 1-42 | 29-508 | Pan-JAK (JAK1/3) | [16][19] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [16][20] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [6][21] |
| Second Generation | ||||||
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 | [6][19] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 | [16] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 | [15][19] |
| Covalent Inhibitor | ||||||
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | JAK3 | [4][6] |
| Allosteric Inhibitor | ||||||
| Deucravacitinib | - | - | - | 1.0 (Ki) | TYK2 (JH2) | [6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, enzyme construct, substrate). The ranges presented are compiled from multiple sources to reflect this variability.[1][16]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor.
Objective: To measure the affinity of an inhibitor for a specific JAK kinase by its ability to displace a fluorescently labeled tracer from the ATP-binding pocket.
Materials:
-
Recombinant JAK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test inhibitor and control inhibitor (e.g., Staurosporine)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the Kinase/Eu-Antibody mixture.
-
Add 5 µL of the Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][23]
-
Protocol 2: Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
This protocol measures the functional inhibition of JAK activity in a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Objective: To determine the IC50 of an inhibitor for a specific cytokine-induced JAK-STAT signaling pathway in whole blood or isolated cells.
Materials:
-
Fresh whole blood or isolated primary cells (e.g., PBMCs)
-
Test inhibitor
-
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Perm™ Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins (e.g., anti-CD4-FITC, anti-pSTAT3-PE)
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation: Aliquot 100 µL of whole blood or cells into tubes. Add the test inhibitor at various concentrations and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine at a pre-determined optimal concentration (e.g., EC80) and incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Stop the stimulation by adding fixation buffer and incubate at room temperature.
-
Permeabilization and Staining: Wash the cells, then add ice-cold permeabilization buffer. Incubate on ice.
-
Antibody Staining: Wash the cells and then stain with the antibody cocktail (cell surface markers and anti-pSTAT) for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal in each sample.
-
Calculate the percent inhibition of STAT phosphorylation relative to the stimulated control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[24][25][26]
-
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: General experimental workflow for determining JAK inhibitor selectivity.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selleckchem.com [selleckchem.com]
- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing JAK Inhibitor-Induced Hematological Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage hematological side effects observed during experiments with Janus kinase (JAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological side effects observed with JAK inhibitors?
A1: The most frequently reported hematological side effects are anemia, thrombocytopenia, and neutropenia. The incidence and severity of these effects can vary depending on the specific JAK inhibitor, its selectivity for different JAK isoforms (JAK1, JAK2, JAK3, TYK2), the dosage used, and the experimental model or patient population being studied.[1][2][3]
Q2: What is the underlying mechanism of JAK inhibitor-induced hematological side effects?
A2: These side effects are often on-target effects resulting from the inhibition of the JAK-STAT signaling pathway, which is crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells.[3][4]
-
Anemia: JAK2 is essential for erythropoietin (EPO) signaling, which drives red blood cell production. Inhibition of JAK2 can therefore lead to a decrease in hemoglobin and hematocrit levels.[5]
-
Thrombocytopenia: JAK2 also plays a role in thrombopoietin (TPO) signaling, which is vital for megakaryocyte development and platelet production.[3]
-
Neutropenia: Signaling pathways involving JAK1 and JAK2 are important for the development of neutrophils.
Q3: How soon after starting a JAK inhibitor experiment can I expect to see hematological changes?
A3: Hematological changes, such as a drop in hemoglobin or platelet counts, are often observed within the first few weeks of initiating treatment with a JAK inhibitor. For instance, with ruxolitinib (B1666119), the nadir in hemoglobin and platelet counts is typically seen between 8 to 12 weeks of treatment.[6]
Q4: Are the hematological side effects of all JAK inhibitors the same?
A4: No. The side effect profile can differ based on the inhibitor's selectivity. For example, inhibitors with potent JAK2 activity, like ruxolitinib and fedratinib, are more commonly associated with anemia and thrombocytopenia.[7] In contrast, momelotinib (B1663569), which also inhibits JAK1 and JAK2, has been shown to improve anemia in some contexts, potentially through its inhibitory effect on ACVR1/ALK2, leading to decreased hepcidin (B1576463) production.[8][9][10] Pacritinib (B611967) is another JAK inhibitor that has been developed for patients with myelofibrosis and severe thrombocytopenia.[11]
Troubleshooting Guides
Issue 1: Anemia (Decreased Hemoglobin/Hematocrit)
Symptoms in Animal Models: Pale ears, nose, or paws; decreased activity, lethargy.
Troubleshooting Steps:
-
Confirm Anemia: Perform a complete blood count (CBC) to quantify hemoglobin and hematocrit levels.
-
Review Dosing: Ensure the correct dose of the JAK inhibitor was administered.
-
Dose Modification: If anemia is observed, consider a dose reduction as a primary management strategy. Refer to the dose modification tables below for specific inhibitor guidelines.
-
Supportive Care (Preclinical): In animal models, supportive measures are generally not applied unless scientifically justified and approved by the institutional animal care and use committee. For clinical research, red blood cell transfusions may be considered.[9]
-
Consider Alternative Inhibitors: If anemia is a persistent issue, consider using a JAK inhibitor with a different selectivity profile, such as momelotinib, which has shown potential to improve anemia.[8][9][10]
Issue 2: Thrombocytopenia (Decreased Platelet Count)
Symptoms in Animal Models: Petechiae, bruising, or prolonged bleeding from minor injuries.
Troubleshooting Steps:
-
Confirm Thrombocytopenia: Perform a CBC to quantify the platelet count.
-
Dose Modification: A temporary dose interruption or reduction is a common strategy to manage thrombocytopenia.[12][13] Refer to the dose modification tables for specific guidance.
-
Monitor for Bleeding: Closely observe experimental animals for any signs of bleeding.
-
Alternative Inhibitors: For studies where thrombocytopenia is a significant concern, pacritinib may be a suitable alternative as it is indicated for patients with low platelet counts.[11]
Issue 3: Neutropenia (Decreased Neutrophil Count)
Symptoms in Animal Models: Increased susceptibility to infections.
Troubleshooting Steps:
-
Confirm Neutropenia: Perform a CBC with a differential to determine the absolute neutrophil count (ANC).
-
Dose Modification: Dose interruption or reduction is recommended if the ANC falls below a critical threshold.[14][15] Consult the dose modification tables for specific inhibitor recommendations.
-
Prophylactic Antibiotics: In some preclinical studies, prophylactic antibiotics may be considered to prevent infections in neutropenic animals, though this should be carefully considered as it can be a confounding factor.
-
Monitor for Infections: Be vigilant for any signs of infection in the experimental animals.
Data Presentation: Dose Modification Guidelines for Hematological Toxicities
Table 1: Ruxolitinib Dose Modifications for Hematological Toxicity [16][17][18][19]
| Hematological Parameter | Threshold | Recommended Action |
| Thrombocytopenia | ||
| Platelet Count < 50 x 10⁹/L | Interrupt treatment. | May restart at a lower dose once counts recover. |
| Platelet Count 50 to < 75 x 10⁹/L | Reduce dose. | For example, from 15mg BID to 10mg BID. |
| Anemia (in Polycythemia Vera) | ||
| Hemoglobin < 8 g/dL | Interrupt treatment. | |
| Hemoglobin 8 to < 10 g/dL | Reduce dose. | |
| Neutropenia | ||
| ANC < 0.5 x 10⁹/L | Interrupt treatment. |
Table 2: Baricitinib Dose Modifications for Hematological Toxicity [14][15][20]
| Hematological Parameter | Threshold | Recommended Action |
| Anemia | ||
| Hemoglobin < 8 g/dL | Interrupt treatment until ≥ 8 g/dL. | |
| Neutropenia | ||
| ANC < 1000 cells/mm³ | Interrupt treatment until ≥ 1000 cells/mm³. | |
| Lymphopenia | ||
| ALC < 500 cells/mm³ | Interrupt treatment until ≥ 500 cells/mm³. |
Table 3: Tofacitinib Dose Modifications for Hematological Toxicity [21][22][23][24]
| Hematological Parameter | Threshold | Recommended Action |
| Anemia | ||
| Hemoglobin < 8 g/dL or decrease > 2 g/dL | Interrupt treatment until normalized. | |
| Neutropenia | ||
| ANC 500 - 1000 cells/mm³ | Interrupt treatment until > 1000 cells/mm³. | |
| ANC < 500 cells/mm³ | Discontinue treatment. | |
| Lymphopenia | ||
| ALC < 500 cells/mm³ | Discontinue treatment. |
Table 4: Pacritinib Dose Modifications for Hematological Toxicity [1][12][13][25]
| Hematological Parameter | Threshold | Recommended Action |
| Thrombocytopenia | ||
| Clinically significant worsening > 7 days | Hold treatment. | Restart at 50% of the last dose once resolved. |
| Recurrent thrombocytopenia | Hold treatment. | Restart at 50% of the last dose once resolved. |
| Hemorrhage | ||
| Moderate bleeding | Hold until resolved. | Restart at the last given dose. |
| Severe bleeding | Hold until resolved. | Restart at 50% of the last given dose. |
| Life-threatening bleeding | Discontinue treatment. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
Objective: To quantify red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.
Methodology:
-
Sample Collection: Collect peripheral blood from experimental animals (e.g., via tail vein, retro-orbital sinus, or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., EDTA).
-
Analysis: Use an automated hematology analyzer calibrated for the specific animal species.
-
Data Interpretation: Compare the results to baseline values and control groups. Pay close attention to hemoglobin, hematocrit, platelet count, and absolute neutrophil count.
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To phenotype and quantify different populations of HSPCs in the bone marrow.
Methodology:
-
Bone Marrow Isolation: Isolate bone marrow cells from the femurs and tibias of experimental animals by flushing with appropriate buffer (e.g., PBS with 2% FBS).[26]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining: Incubate the bone marrow cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers that define different HSPC populations (e.g., Lineage markers, c-Kit, Sca-1, CD34, CD150, CD48).[27][28][29][30]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on and quantify specific HSPC populations (e.g., LSK cells: Lineage-Sca-1+c-Kit+).
Protocol 3: Colony-Forming Unit (CFU) Assay
Objective: To assess the proliferative capacity of hematopoietic progenitor cells.[31][32][33]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow or spleen cells.
-
Plating: Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of specific hematopoietic lineages (e.g., erythroid, granulocyte-macrophage).
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
-
Colony Counting: Identify and count the different types of colonies (e.g., CFU-E, BFU-E, CFU-GM, CFU-GEMM) under a microscope based on their morphology.
Visualizations
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. Pacritinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ard.bmj.com [ard.bmj.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapy momelotinib provides significant symptom and anemia improvements in patients with myelofibrosis | MD Anderson Cancer Center [mdanderson.org]
- 9. Frontiers | Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia [frontiersin.org]
- 10. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treating Myelofibrosis: Safety & Dosing Administration | VONJO® HCP (pacritinib) [vonjohcp.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Ruxolitinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. cancercareontario.ca [cancercareontario.ca]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. Tofacitinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 22. xeljanz.pfizerpro.com [xeljanz.pfizerpro.com]
- 23. Xeljanz (Tofacitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. pdf.hres.ca [pdf.hres.ca]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Video: Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells [jove.com]
- 27. stemcell.com [stemcell.com]
- 28. miltenyibiotec.com [miltenyibiotec.com]
- 29. Protocol to identify and analyze mouse and human quiescent hematopoietic stem cells using flow cytometry combined with confocal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bcm.edu [bcm.edu]
- 31. dls.com [dls.com]
- 32. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. stemcell.com [stemcell.com]
Technical Support Center: Cell Line Models for Studying JAK Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell line models to investigate Janus kinase (JAK) inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to JAK inhibitors in cell line models?
A1: Acquired resistance to JAK inhibitors in cell line models can arise through several mechanisms:
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Secondary Mutations in the JAK Kinase Domain: Point mutations within the ATP-binding pocket of the JAK kinase can reduce the binding affinity of the inhibitor, rendering it less effective.[1][2]
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Reactivation of JAK-STAT Signaling:
-
Heterodimer Formation: Resistant cells can switch from relying on JAK2 homodimers to using JAK1/JAK2 or TYK2/JAK2 heterodimers for signaling. These heterodimers can be less sensitive to specific JAK2 inhibitors.
-
Overexpression of JAKs or STATs: Increased expression of pathway components can overcome the inhibitory effect of the drug.
-
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the blocked JAK-STAT pathway, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, like those from the BCL-2 family, can promote cell survival despite JAK inhibition.[1]
-
Inactivation of Negative Regulators: Loss of function of negative regulators of the JAK-STAT pathway, such as the phosphatase CD45, can lead to pathway hyperactivation.[1]
Q2: Which cell lines are commonly used to model JAK inhibitor resistance?
A2: Several hematopoietic cell lines are widely used, often harboring activating JAK2 mutations, making them initially sensitive to JAK inhibitors. These include:
-
HEL (Human Erythroleukemia): Carries the homozygous JAK2 V617F mutation.
-
SET-2 (Megakaryoblastic Leukemia): Also harbors the JAK2 V617F mutation.
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Ba/F3 (Murine Pro-B): This is a cytokine-dependent cell line that can be engineered to express various JAK mutations (e.g., JAK2 V617F) or fusion proteins, making it a versatile model for studying resistance.
-
UKE-1 (Myeloid Leukemia): Another cell line with the JAK2 V617F mutation.
Q3: How long does it typically take to generate a JAK inhibitor-resistant cell line?
A3: The timeline for generating a resistant cell line can vary significantly depending on the cell line, the specific inhibitor, and the dose-escalation strategy. It can take anywhere from several weeks to several months of continuous culture with gradually increasing concentrations of the inhibitor.[3]
Troubleshooting Guides
Generating Resistant Cell Lines
Q: My cells are not developing resistance to the JAK inhibitor and die at higher concentrations. What should I do?
A: This is a common challenge. Here are some troubleshooting steps:
-
Slower Dose Escalation: Increase the drug concentration more gradually. A common approach is to increase the concentration by 1.5 to 2-fold only after the cells have recovered and are proliferating steadily at the current concentration.[3]
-
Lower Starting Concentration: Begin with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) to minimize initial cell death and allow for the selection of resistant clones.
-
Pulsed Treatment: Instead of continuous exposure, try a "pulse-chase" method where cells are treated with a higher concentration for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free media.
-
Cell Line Viability: Ensure your parental cell line is healthy and has a low passage number. High passage numbers can lead to genetic drift and altered drug responses.
-
Verify Inhibitor Activity: Confirm the activity of your JAK inhibitor stock. It may have degraded due to improper storage.
Q: The resistance of my cell line is not stable and is lost after removing the inhibitor. How can I maintain the resistant phenotype?
A: This phenomenon, known as reversible resistance, can occur, particularly when resistance is mediated by mechanisms like heterodimer formation.
-
Continuous Culture in Inhibitor: To maintain the resistant phenotype for experimental purposes, continuously culture the resistant cell line in the presence of the high concentration of the JAK inhibitor it was selected in.
-
Cryopreservation: Freeze down aliquots of the resistant cell line at various stages of resistance development. This allows you to return to a specific point if the resistance is lost.
Cell Viability Assays
Q: I am seeing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo) when testing JAK inhibitors.
A: Inconsistent results in cell viability assays can be frustrating. Consider the following:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a major source of variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and inhibitor concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS.
-
Inhibitor Solubility: Ensure your JAK inhibitor is fully dissolved in the culture medium. Precipitation of the compound will lead to inaccurate concentrations. Check the final DMSO concentration, which should typically be below 0.5%.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the results. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Assay Linearity: Ensure your cell numbers are within the linear range of the chosen viability assay.
Western Blotting for Phospho-STAT
Q: I am not detecting a clear p-STAT signal or the signal is very weak in my western blots.
A: Detecting phosphorylated proteins can be tricky. Here are some tips:
-
Use Fresh Lysates and Inhibitors: Prepare fresh cell lysates for each experiment. Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.
-
Optimize Antibody Concentrations: The optimal dilution for both primary and secondary antibodies may need to be determined empirically.
-
Positive Control: Include a positive control, such as cells stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or IFN-γ), to confirm that your protocol and reagents are working.
-
Loading Amount: For detecting low-abundance phospho-proteins, you may need to load a higher amount of total protein (e.g., 30-50 µg per lane).
-
Blocking Buffer: When using phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use bovine serum albumin (BSA) instead.
Q: I am observing high background on my p-STAT western blots.
A: High background can obscure your bands of interest.
-
Washing Steps: Increase the number and duration of washes with TBS-T or PBS-T to remove non-specifically bound antibodies.
-
Antibody Concentration: High primary or secondary antibody concentrations are a common cause of background. Try reducing the antibody concentration.
-
Blocking: Ensure blocking is sufficient. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
Flow Cytometry for Phospho-STAT
Q: My phospho-STAT signal is weak or I have a poor signal-to-noise ratio in my flow cytometry experiment.
A: Optimizing phospho-flow experiments is key for reliable data.
-
Rapid Fixation: Fix cells immediately after stimulation to preserve the phosphorylation state. Delays can lead to dephosphorylation by intracellular phosphatases.
-
Permeabilization: Use a permeabilization buffer that is effective for intracellular staining. Cold methanol (B129727) is often used for phospho-STAT analysis as it can improve the accessibility of the epitope.
-
Antibody Titration: Titrate your fluorochrome-conjugated anti-phospho-STAT antibody to determine the optimal concentration that gives the best separation between positive and negative populations.
-
Appropriate Controls:
-
Unstimulated Control: To set the gate for the negative population.
-
Stimulated Control: To confirm that the pathway can be activated in your cells.
-
Isotype Control: While less common for intracellular staining, it can help assess non-specific antibody binding.
-
Data Presentation
Table 1: IC50 Values of JAK Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | JAK Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference(s) |
| Ba/F3-JAK2V617F | Ruxolitinib | 120 | 1552 | ~13 | [4] |
| Ba/F3-JAK2V617F | Fedratinib | 650 | 1552 | ~2.4 | [5] |
| HEL | Ruxolitinib | 186 - 325 | >1000 | >3-5 | [6][7] |
| SET-2 | Ruxolitinib | 55 | >1000 | >18 | [6] |
| UKE-1 | Ruxolitinib | 73 | >1000 | >13 | [6] |
| MOLM13 (FLT3-ITD) | Pacritinib | 73 | 173 (MOLM13-Res) | ~2.4 | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
Experimental Protocols
Protocol 1: Generation of a JAK Inhibitor-Resistant Cell Line
This protocol describes a stepwise method for generating a resistant cell line.[3][9]
-
Determine Parental IC50: a. Seed the parental cell line in 96-well plates. b. Treat with a serial dilution of the JAK inhibitor for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
Initiate Resistance Induction: a. Culture the parental cells in a flask with a low concentration of the JAK inhibitor (e.g., IC20). b. Monitor the cells closely. Initially, there may be significant cell death. c. Continue to culture the surviving cells, changing the medium with fresh inhibitor every 2-3 days, until they are proliferating steadily.
-
Dose Escalation: a. Once the cells are growing well, increase the inhibitor concentration by 1.5- to 2-fold. b. Repeat the process of allowing the cells to adapt and proliferate before the next concentration increase. c. It is advisable to cryopreserve cells at each successful concentration step.
-
Establishment and Maintenance: a. Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the parental IC50. b. Maintain the resistant cell line in continuous culture with the high concentration of the inhibitor to preserve the resistant phenotype.
-
Confirmation of Resistance: a. Periodically perform a cell viability assay on both the parental and resistant cell lines to determine the IC50 and calculate the resistance index (RI = IC50 resistant / IC50 parental).
Protocol 2: Western Blot Analysis of Phospho-STAT3
-
Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. If necessary, serum-starve cells overnight to reduce basal signaling. c. Pre-treat cells with the JAK inhibitor at various concentrations for 1-2 hours. d. Stimulate cells with an appropriate cytokine (e.g., IL-6, 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: a. Place the culture dish on ice and wash cells with ice-cold PBS. b. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Detect the signal using an ECL substrate and an imaging system. b. To normalize, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin). c. Quantify band intensities using densitometry software.
Protocol 3: Flow Cytometry Analysis of Phospho-STAT5
-
Cell Treatment and Stimulation: a. Aliquot cell suspension into flow cytometry tubes. b. Pre-treat with the JAK inhibitor or vehicle control for the desired time. c. Stimulate with a cytokine (e.g., IL-2 or GM-CSF) for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: a. Immediately after stimulation, add an equal volume of pre-warmed fixation buffer (e.g., Cytofix) and incubate for 10-15 minutes at 37°C.
-
Permeabilization: a. Centrifuge the fixed cells and discard the supernatant. b. Resuspend the cells in ice-cold permeabilization buffer (e.g., Perm Buffer III) and incubate on ice for 30 minutes.
-
Staining: a. Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). b. Add the fluorochrome-conjugated anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark. c. (Optional) Co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Acquisition and Analysis: a. Wash the cells and resuspend in staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software, gating on single, live cells, and then determining the median fluorescence intensity (MFI) or percentage of positive cells for phospho-STAT5.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility and Bioavailability Challenges of JAK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility and bioavailability of Janus kinase (JAK) inhibitors in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of JAK inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Low aqueous solubility of the JAK inhibitor. | The compound is in a stable crystalline form with high lattice energy. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate. 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion (ASD) with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) to disrupt the crystal lattice. 3. Complexation: Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[1] 4. pH Modification: For ionizable JAK inhibitors, adjust the pH of the medium to increase the proportion of the more soluble ionized form. Tofacitinib (B832), for instance, shows significantly higher solubility at lower pH.[2][3] |
| Precipitation of the JAK inhibitor upon dilution of a DMSO stock solution in aqueous buffer. | The concentration of the JAK inhibitor in the final aqueous solution exceeds its kinetic or thermodynamic solubility. | 1. Lower the Final Concentration: Reduce the final concentration of the JAK inhibitor in the aqueous medium. 2. Increase Co-solvent Percentage: If experimentally permissible, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. 3. Use of Surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80, Poloxamer 188) to increase the saturation solubility. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution in the gastrointestinal (GI) tract and/or first-pass metabolism. | 1. Lipid-Based Formulations: Formulate the JAK inhibitor in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve dissolution and lymphatic uptake, potentially bypassing first-pass metabolism. 2. Nanosuspension: Administer the JAK inhibitor as a nanosuspension to enhance dissolution rate and oral absorption. 3. Solid Dispersions: Use an amorphous solid dispersion formulation to improve in vivo dissolution and absorption. |
| Inconsistent results in cell-based assays. | Inconsistent dissolution and/or precipitation of the JAK inhibitor in the cell culture medium. | 1. Pre-dissolve and Dilute Carefully: Ensure the JAK inhibitor is fully dissolved in a suitable organic solvent before diluting it stepwise into the cell culture medium with gentle agitation. 2. Use of Solubilizing Excipients: If compatible with the cell line, consider using a low concentration of a solubilizing agent like HP-β-CD in the final medium. 3. Verify Soluble Concentration: Before conducting the assay, determine the actual concentration of the dissolved JAK inhibitor in the cell culture medium under the experimental conditions using a validated analytical method (e.g., HPLC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of many JAK inhibitors?
A1: Many JAK inhibitors are complex organic molecules with rigid structures and high molecular weights, which can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy and consequently low aqueous solubility. Furthermore, many of these compounds are lipophilic, which favors partitioning into non-aqueous environments over aqueous dissolution.
Q2: How can I quantitatively assess the improvement in solubility after applying a formulation strategy?
A2: The most common method is the equilibrium shake-flask solubility assay. This involves adding an excess amount of your compound (in its pure form and in the formulated version) to a specific solvent (e.g., water, phosphate-buffered saline) and agitating it until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using a validated analytical method like HPLC. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is an amorphous solid dispersion (ASD) and how does it improve bioavailability?
A3: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[4][5][6] The amorphous form of a drug has a higher free energy compared to its crystalline counterpart, which leads to a significant increase in its apparent solubility and dissolution rate.[7][8][9] This enhanced dissolution can lead to supersaturation of the drug in the gastrointestinal fluids, creating a larger concentration gradient for absorption and thereby improving bioavailability.[10]
Q4: Are there any specific formulation strategies that have been successfully applied to JAK inhibitors?
A4: Yes, various strategies have shown promise for different JAK inhibitors. For example:
-
Baricitinib (B560044): The bioavailability of baricitinib has been significantly improved using lipid-polymer hybrid nanoparticles and cyclodextrin-based nanosponges. One study reported a 2.92-fold increase in bioavailability with lipid-polymer hybrid nanoparticles compared to a pure suspension, while another showed a 2.13-fold enhancement with nanosponges.[11][12] Nanosuspension-based gels have also been developed to enhance its saturation solubility.[13]
-
Tofacitinib: The solubility of tofacitinib is highly pH-dependent, being more soluble in acidic conditions.[2][3] Its solubility can also be enhanced using co-solvents like ethanol (B145695) and propylene (B89431) glycol.[3] Solid dispersions of tofacitinib have also been explored.[14]
-
Ruxolitinib (B1666119): While ruxolitinib is classified as a BCS Class 1 drug (high solubility, high permeability), sustained-release formulations have been developed to modulate its pharmacokinetic profile.[15] Its solubility is pH-dependent, and it is sparingly soluble in aqueous buffers.[16]
Q5: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider using it?
A5: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. You should consider using a SEDDS for highly lipophilic JAK inhibitors that have very poor aqueous solubility. The SEDDS formulation can help to maintain the drug in a solubilized state in the GI tract, and the small droplet size of the resulting emulsion provides a large surface area for drug absorption. This can lead to improved bioavailability and more consistent absorption.
Data Presentation
The following tables summarize quantitative data on the solubility and bioavailability of select JAK inhibitors with and without formulation enhancements.
Table 1: Solubility of JAK Inhibitors in Various Media
| JAK Inhibitor | Medium | Crystalline/Pure Form Solubility | Formulated Form Solubility | Formulation Details |
| Tofacitinib | pH 2.2 Aqueous Buffer | 5.2 mg/mL[3] | - | - |
| Tofacitinib | pH 3.5 Aqueous Buffer | 1.8 mg/mL[3] | - | - |
| Tofacitinib | Water (Intrinsic) | 147 µg/mL[3] | - | - |
| Baricitinib | Water | 0.357 - 0.46 mg/mL[17] | - | - |
| Baricitinib | Ethanol | 0.40 mg/mL[17] | - | - |
| Baricitinib | DMSO | 74 - 165.1 mg/mL[17] | - | - |
| Baricitinib | PEG-400 | 72.4 mg/mL[17] | - | - |
| Ruxolitinib | Water | Sparingly soluble (<0.1 mg/mL)[16][18] | 8.03 mg/mL | Phosphate salt with gentle warming and sonication[19] |
| Ruxolitinib | Ethanol | ~13 mg/mL[16] | - | - |
| Ruxolitinib | DMSO | ~5 mg/mL[16] | - | - |
Table 2: Bioavailability Enhancement of Formulated JAK Inhibitors
| JAK Inhibitor | Formulation | Animal Model | Bioavailability Increase (Fold Change vs. Unformulated) | Key Pharmacokinetic Parameter Change |
| Baricitinib | Lipid-Polymer Hybrid Nanoparticles | Rats | 2.92[11] | Increased AUC |
| Baricitinib | Cyclodextrin-Based Nanosponges | Rats | 2.13[12] | Increased AUC and half-life |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility (Equilibrium Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a JAK inhibitor.
-
Preparation:
-
Accurately weigh an excess amount of the solid JAK inhibitor (enough to ensure a saturated solution with visible solid remaining) into a clear glass vial.
-
Add a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
-
Analysis:
-
Quantify the concentration of the dissolved JAK inhibitor in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion.
-
Dissolution:
-
Select a common volatile solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both the JAK inhibitor and the chosen polymer (e.g., PVP K30, HPMCAS).
-
Accurately weigh the JAK inhibitor and the polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure.
-
The bath temperature should be kept as low as possible to minimize thermal degradation while allowing for efficient evaporation.
-
Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
-
Drying and Processing:
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
If necessary, grind the resulting solid into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Protocol 3: In Vivo Bioavailability Study in a Rodent Model (Oral Gavage)
This protocol provides a general framework for assessing the oral bioavailability of a JAK inhibitor formulation in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Use healthy, adult rats (e.g., Sprague-Dawley) of a specific sex and weight range.
-
Acclimate the animals to the housing conditions for at least one week before the study.
-
Fast the animals overnight (with free access to water) before dosing to minimize food effects on drug absorption.
-
-
Formulation Preparation and Dosing:
-
Prepare the JAK inhibitor formulation (e.g., a suspension of the pure drug in a vehicle like 0.5% methylcellulose, or the formulated version such as a SEDDS or nanosuspension) at the desired concentration.
-
Administer a single oral dose of the formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's body weight.
-
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood can be collected via a cannulated vessel or from a site like the tail vein.
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the JAK inhibitor in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
To determine absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of the JAK inhibitor. The oral bioavailability (F%) is then calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for improving JAK inhibitor bioavailability.
Caption: Relationship between solubility, dissolution, and bioavailability.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. Development of Sustained Release Baricitinib Loaded Lipid-Polymer Hybrid Nanoparticles with Improved Oral Bioavailabili… [ouci.dntb.gov.ua]
- 12. dovepress.com [dovepress.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Battle: JAK Inhibitors versus Biologic DMARDs in Inflammatory Disease Treatment
A comprehensive analysis of direct comparative trials reveals nuanced differences in efficacy and safety between Janus kinase (JAK) inhibitors and biologic disease-modifying antirheumatic drugs (DMARDs) across a spectrum of inflammatory conditions. While both classes of drugs have revolutionized the management of diseases like rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease, head-to-head studies provide crucial data for researchers, clinicians, and drug development professionals to delineate their respective roles in therapy.
This guide synthesizes findings from key clinical trials, presenting a detailed comparison of their performance, supported by experimental data and methodologies.
Mechanisms of Action: A Tale of Two Strategies
Biologic DMARDs are large molecule drugs, typically monoclonal antibodies, that target specific extracellular or cell-surface molecules involved in the inflammatory cascade. For instance, TNF-α inhibitors neutralize the pro-inflammatory cytokine tumor necrosis factor-alpha, while others target interleukins (e.g., IL-6, IL-17, IL-23) or cell surface receptors to modulate the immune response.[1]
In contrast, JAK inhibitors are small molecule drugs that act intracellularly.[1] They disrupt the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors that drive inflammation and immune responses. By inhibiting one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), these agents can modulate the activity of multiple cytokines simultaneously.
References
Validating JAK Inhibitor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Janus kinase (JAK) inhibitors in patient-derived xenograft (PDX) models, supported by experimental data and detailed protocols. The objective is to offer a valuable resource for researchers and drug development professionals working on novel cancer therapies targeting the JAK-STAT signaling pathway.
Introduction to JAK-STAT Signaling and Its Role in Cancer
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors.[2][3][4] The pathway is activated by the binding of cytokines and growth factors to their corresponding receptors, leading to the phosphorylation and activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes.[2] Constitutive activation of the JAK-STAT pathway can drive tumor growth and survival, making it an attractive target for cancer therapy.[3][4]
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Comparative Efficacy of JAK Inhibitors in PDX Models
Patient-derived xenografts (PDXs) are valuable preclinical models that more accurately recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts.[5] Several studies have demonstrated the efficacy of JAK inhibitors in various PDX models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Ruxolitinib in PDX Models
| Cancer Type | PDX Model | Treatment | Efficacy Endpoint | Result | Reference |
| Hepatocellular Carcinoma (HCC) | JAK1 S703I mutant | Ruxolitinib (90 mg/kg, BID) | Tumor Growth Inhibition (TGI) | 48% TGI | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC PDX | Ruxolitinib | Tumor Growth | Significant inhibition of tumor growth | [3] |
| Philadelphia Chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) | Ph-like ALL PDX (6 of 8 models) | Ruxolitinib | Peripheral Blast Counts | Significantly lower vs. vehicle (P < .05) | [6] |
| Philadelphia Chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) | Ph-like ALL PDX (8 of 8 models) | Ruxolitinib | Splenic Blast Counts | Lower vs. vehicle (P < .05) | [6] |
Table 2: Efficacy of AZD1480 in PDX Models
| Cancer Type | PDX Model | Treatment | Efficacy Endpoint | Result | Reference |
| Uterine Leiomyoma | Leiomyoma PDX | AZD1480 (50 mg/kg, 5 days/week) | Xenograft Volume Reduction | 59.5% reduction vs. 0.3% in control (p < .0001) | [1] |
| Uterine Leiomyoma | Leiomyoma PDX | AZD1480 (50 mg/kg, 5 days/week) | Xenograft Weight Reduction | 56.0% reduction vs. 31.2% in control (p = 0.03) | [1] |
| Pediatric Solid Tumors | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family Tumors | AZD1480 | Tumor Growth | Significantly decreased tumor growth | [7] |
| Pediatric Solid Tumors | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family Tumors | AZD1480 | Overall Survival | Prolonged overall survival in tumor-bearing mice | [7] |
Table 3: Pharmacodynamic Effects of JAK Inhibitors in PDX Models
| Cancer Type | PDX Model | JAK Inhibitor | Biomarker | Effect | Reference |
| Hepatocellular Carcinoma (HCC) | JAK1 S703I mutant | Ruxolitinib | pSTAT3 | Significant reduction (50%) | [3] |
| Uterine Leiomyoma | Leiomyoma PDX | AZD1480 | pSTAT3-positive cells | 4.1% vs. 10.3% in control (not statistically significant) | [1] |
| Pediatric Solid Tumors | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family Tumors | AZD1480 | pSTAT3 | Inhibition of activated STAT3 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of preclinical studies. Below are the methodologies for key experiments cited in this guide.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.
-
Implantation: A small fragment of the tumor tissue (typically 20-30 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).[8]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.[8]
-
Passaging: Once the tumor reaches a certain volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established PDX tumors of a specified size range (e.g., 100-200 mm³) are used.
-
Randomization: Mice are randomized into treatment and control (vehicle) groups.
-
Drug Formulation and Administration:
-
Tumor Volume Measurement:
-
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Survival Analysis: Animals are monitored for signs of toxicity and morbidity, and survival data is collected.
-
-
Pharmacodynamic Analysis:
Experimental Workflow
The following diagram outlines a typical workflow for validating the efficacy of a JAK inhibitor in a PDX model.
Conclusion
Patient-derived xenograft models represent a powerful platform for the preclinical evaluation of JAK inhibitors. The data presented in this guide demonstrate the potential of these targeted agents to inhibit tumor growth and modulate the JAK-STAT signaling pathway in a variety of cancer types. The provided experimental protocols offer a framework for conducting robust and reproducible in vivo efficacy studies. Further research, including head-to-head comparative studies of different JAK inhibitors in well-characterized PDX models, will be crucial for optimizing their clinical development and application in personalized cancer medicine.
References
- 1. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Two: A Comparative Guide to the Synergistic Effects of JAK Inhibitors with Other Targeted Therapies
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. Janus kinase (JAK) inhibitors, a cornerstone in the treatment of myeloproliferative neoplasms and inflammatory disorders, are now at the forefront of this combinatorial approach. This guide provides an objective comparison of the synergistic effects of JAK inhibitors with other targeted therapies, supported by preclinical and clinical experimental data.
This guide delves into the synergistic partnerships of JAK inhibitors with several classes of targeted agents, including BCL-2 inhibitors, PI3K inhibitors, HDAC inhibitors, and immune checkpoint inhibitors. We present quantitative data in structured tables for easy comparison, detail the experimental protocols of key studies, and provide visualizations of signaling pathways and experimental workflows to elucidate the mechanisms of synergy.
JAK Inhibitors in Combination with BCL-2 Inhibitors
The rationale for combining JAK and BCL-2 inhibitors lies in their complementary mechanisms of action. The JAK/STAT pathway is a critical regulator of the expression of pro-survival BCL-2 family proteins, such as BCL-xL and Mcl-1.[1] Inhibition of JAK signaling can decrease the expression of these anti-apoptotic proteins, thereby sensitizing cancer cells to direct BCL-2 inhibition by drugs like venetoclax (B612062) and navitoclax (B1683852).[1] This dual approach aims to more effectively induce apoptosis in malignant cells.
Quantitative Data Summary
| JAK Inhibitor | BCL-2 Inhibitor | Cancer Type | Key Findings | Reference |
| Ruxolitinib (B1666119) | Venetoclax | Acute Myeloid Leukemia (AML) | Ex vivo synergy observed in both newly diagnosed and relapsed/refractory AML patient samples. A Phase I trial showed a clinical benefit rate of 63% in R/R AML. | [2] |
| Fedratinib (B1684426) | Venetoclax | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Combination treatment significantly increased cell death in vitro (CI = 0.40517) and reduced leukemic burden in vivo compared to single agents. | [3][4] |
| Ruxolitinib | Navitoclax | Myelofibrosis (MF) | In a Phase 2 trial for patients with suboptimal response to ruxolitinib, the addition of navitoclax resulted in a spleen volume reduction of ≥35% in 23% of patients at week 24 and 39% at any time. | [5][6] |
| Ruxolitinib | Venetoclax | Cutaneous T-cell Lymphoma (CTCL) | Potentiated malignant cell cytotoxicity, with the combination of JAK and BCL2 inhibition showing the strongest potentiation. | [7] |
Featured Experimental Protocol: Fedratinib and Venetoclax in a B-ALL Xenograft Model
This protocol is adapted from the study by Rinella et al. (2023).[3]
Cell Lines and Reagents:
-
Human B-ALL cell line: RS4;11
-
Fedratinib (selective JAK2 inhibitor)
-
Venetoclax (selective BCL-2 inhibitor)
In Vivo Xenograft Model:
-
8-16 week old male and female NSG mice were injected via tail vein with 2 x 10^6 RS4;11 cells.
-
Engraftment was monitored by obtaining peripheral blood via retro-orbital bleeds on day 10.
-
Treatment was initiated on day 21 post-injection and continued for 14 consecutive days.
-
Mice were randomized into four groups: vehicle control, fedratinib alone (100 mg/kg, oral gavage), venetoclax alone (6.25 mg/kg, intraperitoneal injection), and the combination of fedratinib and venetoclax.
-
Peripheral blood was collected on day 21 (pre-treatment) and day 35 (post-treatment) to assess leukemic burden.
-
Overall survival was monitored.
Signaling Pathway and Experimental Workflow
JAK Inhibitors in Combination with PI3K Inhibitors
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer and can be activated downstream of or in parallel to the JAK/STAT pathway. The combination of JAK and PI3K inhibitors is based on the premise of a more comprehensive blockade of oncogenic signaling, potentially leading to enhanced anti-tumor activity and overcoming resistance mechanisms.[8][9]
Quantitative Data Summary
| JAK Inhibitor | PI3K Inhibitor | Cancer Type | Key Findings | Reference |
| Ruxolitinib | BEZ235 (dual PI3K/mTOR inhibitor) | Myeloproliferative Neoplasms (MPN) | Synergistic inhibition of cell proliferation in JAK2V617F mutated cell lines and primary patient cells. Combination Index (CI) < 0.9. | [10][11] |
| Ruxolitinib | GDC0941 (pan-class I PI3K inhibitor) | Myeloproliferative Neoplasms (MPN) | Strong synergistic inhibition of cell growth. The combination reduced spleen weight in a mouse model and preferentially inhibited colony formation from JAK2V617F mutated progenitors. | [8][9][12] |
| TG101348 | ZSTK474 (PI3K inhibitor) | Myeloproliferative Neoplasms (MPN) | Strong drug synergism with CI ≤0.5 in inhibiting the growth of MPN cell lines. | [9] |
Featured Experimental Protocol: Ruxolitinib and BEZ235 in MPN cells
This protocol is a summary of the methods described by Ciaffoni et al. (2017).[10]
Cell Lines and Primary Cells:
-
Mouse (Ba/F3-EPOR) and human (SET2) JAK2V617F mutated cell lines.
-
Primary hematopoietic progenitor cells from MPN patients.
In Vitro Synergy Assessment:
-
Cells were cultured with progressively increasing concentrations of BEZ235 and ruxolitinib, alone and in combination.
-
Cell viability was measured after 48 hours of treatment.
-
The Chou-Talalay method was used to calculate the Combination Index (CI), where CI < 0.9 indicates synergy.
-
For primary cells, colony formation assays (EEC, CFU-GM, BFU-E) were performed in semisolid media with the inhibitors, and the number of colonies was counted.
In Vivo Mouse Model:
-
Immunodeficient mice were injected with JAK2V617F-mutated Ba/F3-EPOR cells.
-
Mice were treated with vehicle, BEZ235 alone, ruxolitinib alone, or the combination.
-
Disease progression was monitored by assessing spleen size, and overall survival was recorded.
Signaling Pathway and Experimental Workflow
JAK Inhibitors in Combination with HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent another class of drugs that can synergize with JAK inhibitors. HDAC inhibitors can modulate the expression of various genes, including those involved in cell cycle control and apoptosis. Preclinical studies suggest that the combination of JAK and HDAC inhibitors can lead to enhanced anti-tumor effects in hematological malignancies.[4][13]
Quantitative Data Summary
| JAK Inhibitor | HDAC Inhibitor | Cancer Type | Key Findings | Reference |
| Ruxolitinib | Panobinostat (B1684620) | Myelofibrosis (MF) | Synergistic activity in a preclinical MF model. A Phase I trial demonstrated the safety and tolerability of the combination. | [13] |
| Ruxolitinib | Resminostat (B1684003) | Cutaneous T-cell Lymphoma (CTCL) | Strong synergistic effect in inhibiting cell proliferation and inducing apoptosis (CI = 0.062 for MyLa cells, CI = 0.141 for SeAx cells). | [14][15] |
| Ruxolitinib | Vorinostat (B1683920) | Hematological Malignancies | Synergistically increased inhibitory effects and induced apoptosis (40-50% apoptotic cells with combination vs. 5-10% with single agents). | [16] |
Featured Experimental Protocol: Ruxolitinib and Resminostat in CTCL Cell Lines
This protocol is based on the study by Papadavid et al. (2021).[14][15]
Cell Lines:
-
MyLa (Mycosis Fungoides) and SeAx (Sézary Syndrome) CTCL cell lines.
Experimental Procedures:
-
Cells were treated with non-toxic concentrations of ruxolitinib and/or resminostat for 24 hours.
-
Cytotoxicity was assessed using the MTT assay.
-
Cell proliferation was measured using a BrdU incorporation assay.
-
Apoptosis was quantified by Annexin V/PI staining and flow cytometry.
-
The combination index (CI) was calculated to determine synergy.
-
Multi-pathway analysis was performed to investigate the effects on JAK/STAT, Akt/mTOR, and MAPK signaling pathways.
Signaling Pathway and Experimental Workflow
JAK Inhibitors in Combination with Immune Checkpoint Inhibitors
A particularly exciting area of research is the combination of JAK inhibitors with immune checkpoint inhibitors (ICIs). While seemingly paradoxical, as JAK inhibitors can have immunosuppressive effects, studies have shown that they can enhance the efficacy of ICIs. The proposed mechanisms include the modulation of the tumor microenvironment, reduction of T-cell exhaustion, and a decrease in myeloid-derived suppressor cells.[17][18]
Quantitative Data Summary
| JAK Inhibitor | ICI | Cancer Type | Key Findings | Reference |
| Ruxolitinib | Nivolumab (B1139203) (anti-PD-1) | Hodgkin Lymphoma | In a Phase I trial for patients refractory to ICIs, the combination yielded a best overall response rate of 53%. | [17][18] |
| Itacitinib | Pembrolizumab (anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | A Phase II trial in treatment-naïve patients showed a median progression-free survival of nearly 2 years, a significant improvement over ICI monotherapy. | [19][20] |
Featured Experimental Protocol: Ruxolitinib and Nivolumab in Relapsed/Refractory Hodgkin Lymphoma
This protocol is based on the clinical trial NCT03681561.[1][17][21][22]
Patient Population:
-
Patients with relapsed or refractory classical Hodgkin Lymphoma.
Treatment Regimen:
-
Phase I (Dose Escalation): Patients receive ruxolitinib orally twice daily at escalating doses (10mg, 15mg, 20mg) and a fixed dose of nivolumab (480 mg) intravenously every 4 weeks.
-
Phase II (Dose Expansion): Patients receive ruxolitinib at the recommended Phase II dose (20mg twice daily) in combination with nivolumab (480 mg IV every 4 weeks).
-
Treatment continues for up to 2 years or until disease progression or unacceptable toxicity.
Assessments:
-
Primary endpoints include safety, tolerability, and the maximum tolerated dose of ruxolitinib in combination with nivolumab.
-
Secondary endpoints include overall response rate, progression-free survival, and duration of response.
Logical Relationship and Clinical Trial Workflow
Conclusion
The combination of JAK inhibitors with other targeted therapies holds immense promise for improving patient outcomes across a range of hematological malignancies and solid tumors. The synergistic interactions observed with BCL-2 inhibitors, PI3K inhibitors, HDAC inhibitors, and immune checkpoint inhibitors highlight the potential to overcome resistance, enhance efficacy, and broaden the therapeutic window of these agents. The preclinical and clinical data presented in this guide underscore the importance of continued research into these rational combination strategies. As our understanding of the intricate signaling networks within cancer cells deepens, so too will our ability to design and implement more effective, targeted combination therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Paper: Results of a Phase 1 Trial Testing the Novel Combination Therapy of Venetoclax and Ruxolitinib in Relapsed/Refractory Acute Myeloid Leukemia Patients [ash.confex.com]
- 3. Combination fedratinib and venetoclax has activity against human B-ALL with high FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addition of navitoclax to ruxolitinib for patients with myelofibrosis with progression or suboptimal response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-targeting the PI3K/mTOR and JAK2 signalling pathways produces synergistic activity against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A phase I study of panobinostat and ruxolitinib in patients with primary myelofibrosis (PMF) and post--polycythemia vera/essential thrombocythemia myelofibrosis (post--PV/ET MF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib with resminostat exert synergistic antitumor effects in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nivolumab + Ruxolitinib for Hodgkin's Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. JAK inhibition enhances checkpoint blockade immunotherapy in patients with Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. JNCCN 360 - Non–Small Cell Lung Cancer - Melina Marmarelis, MD, on Combining Pembrolizumab and Itacitinib in PD-L1–Positive NSCLC [jnccn360.org]
- 21. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 22. Facebook [cancer.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiles of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the selectivity of Janus kinase (JAK) inhibitors is crucial for predicting their efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profiles of several key JAK inhibitors against a broad spectrum of kinases, supported by experimental data and detailed methodologies.
The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous autoimmune and inflammatory diseases. By targeting the JAK-STAT signaling pathway, these small molecules can effectively modulate the immune response. However, the therapeutic window of these inhibitors is intrinsically linked to their selectivity. The human kinome consists of over 500 kinases, and unintended inhibition of off-target kinases can lead to adverse effects. This guide offers a comparative analysis of the selectivity profiles of prominent JAK inhibitors to aid researchers in their drug discovery and development efforts.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. Upon cytokine binding, the receptor dimerizes, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes.[1][2][3][4][5]
References
Meta-analysis of clinical trial data for JAK inhibitors in rheumatoid arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Janus kinase (JAK) inhibitors in the treatment of rheumatoid arthritis (RA). It offers an objective comparison of the performance of prominent JAK inhibitors, supported by experimental data, to inform research, clinical development, and therapeutic strategies.
Introduction to JAK Inhibitors in Rheumatoid Arthritis
Janus kinase inhibitors are a class of oral small molecules that target the JAK-STAT signaling pathway, a crucial mediator of the inflammatory processes in rheumatoid arthritis.[1][2][3][4] By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2), these drugs modulate the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of RA.[1][5][6] Several JAK inhibitors, including tofacitinib (B832), baricitinib (B560044), upadacitinib (B560087), and filgotinib (B607452), have been approved for the treatment of RA and have demonstrated significant efficacy in clinical trials.[7] This guide synthesizes data from meta-analyses of these trials to compare their efficacy and safety profiles.
Efficacy Comparison
The efficacy of JAK inhibitors is primarily assessed by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical parameters, respectively.[5]
ACR Response Rates (at 12-24 weeks)
| JAK Inhibitor | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Notes |
| Upadacitinib (15 mg) | ~71% | ~52% | ~33% | Data from SELECT-MONOTHERAPY trial in patients with inadequate response to methotrexate (B535133).[8] |
| Tofacitinib (5 mg) | ~51.5-59.8% | ~38.7% (combination therapy) | ~18% (monotherapy) | Data from ORAL Standard and ORAL Solo trials.[3][9] |
| Baricitinib (4 mg) | ~70% | ~36.7% (combination therapy) | Not consistently reported in direct comparisons | Data from RA-BEAM trial.[10][11] |
| Filgotinib (200 mg) | ~66% | ~34% | ~12% | Data from FINCH 2 trial in patients with inadequate response to biologic DMARDs.[6] |
| Decernotinib (300 mg) | Highest ACR20 response (RR=2.61 vs placebo) | Highest ACR50 response (RR=5.28 vs placebo) | Highest ACR70 response (RR=6.46 vs placebo) | Noted as having the highest response in a network meta-analysis, though less commonly cited in direct comparisons.[1] |
Note: Response rates can vary based on the patient population (e.g., methotrexate-inadequate responders, biologic-inadequate responders) and whether the JAK inhibitor is used as monotherapy or in combination with methotrexate.
One network meta-analysis found that upadacitinib 15 mg had numerically higher efficacy in terms of ACR response and clinical remission compared to tofacitinib 5 mg and baricitinib 2 mg and 4 mg in combination therapies.[3] Another meta-analysis concluded that all JAK inhibitors demonstrated significantly better efficacy than conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[3]
Safety Profile Comparison
The safety of JAK inhibitors is a critical consideration, with a focus on adverse events such as major adverse cardiovascular events (MACE), venous thromboembolism (VTE), serious infections, and herpes zoster.
| JAK Inhibitor | Key Safety Findings from Meta-Analyses |
| Tofacitinib | The ORAL Surveillance trial found that tofacitinib was statistically inferior to TNF inhibitors for the occurrence of MACE and malignancy in patients >50 years of age with at least one cardiovascular risk factor.[12] |
| Baricitinib | Associated with a higher risk of herpes zoster compared to other JAK inhibitors and placebo.[1][13][14] Some meta-analyses also suggest a higher frequency of overall adverse events and infections compared to placebo.[5][14][15] |
| Upadacitinib | Associated with more frequent adverse events and infections compared to placebo in some analyses.[5][14][15] |
| Filgotinib | Showed a significantly lower infection risk in one network meta-analysis.[1] |
A meta-analysis comparing JAK inhibitors to TNF inhibitors found no statistically significant difference in the odds for MACE and VTE between the two classes of drugs overall.[16][17][18] However, another meta-analysis suggested that JAK inhibitors, when compared with active comparators, increased the risk of VTE, particularly with longer duration of exposure.[19] It is recommended to assess the cardiovascular risk of each patient before initiating treatment with JAK inhibitors.[16]
Experimental Protocols
Detailed methodologies for key clinical trials provide context for the presented data.
SELECT-MONOTHERAPY (Upadacitinib)
-
Objective: To compare the efficacy and safety of upadacitinib monotherapy to continued methotrexate (MTX) in adults with moderately to severely active RA and an inadequate response to MTX.[8][13]
-
Design: Phase 3, randomized, double-blind, parallel-group study.[8] Patients were randomized to switch from MTX to upadacitinib (15 mg or 30 mg once daily) or continue their stable dose of MTX.[8][20]
-
Primary Endpoints: Percentage of subjects achieving ACR20 response and low disease activity at week 14.[8]
RA-BEAM (Baricitinib)
-
Objective: To compare the efficacy and safety of baricitinib with placebo and adalimumab in patients with active RA and an inadequate response to MTX.[10][17]
-
Design: Phase 3, randomized, double-blind, double-dummy, placebo- and active-controlled trial.[17] Patients were randomized to receive baricitinib 4 mg once daily, adalimumab 40 mg every other week, or placebo, all on a background of MTX.[21][22]
-
Primary Endpoint: Proportion of patients achieving an ACR20 response at week 12.[10][11]
ORAL Standard (Tofacitinib)
-
Objective: To compare the efficacy of tofacitinib or adalimumab versus placebo in patients with active RA on background MTX.[9]
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.[23] Patients were randomized to tofacitinib (5 mg or 10 mg twice daily), adalimumab 40 mg every other week, or placebo, all in combination with MTX.[24]
-
Primary Endpoints: ACR20 response rate, change in Health Assessment Questionnaire–Disability Index (HAQ-DI), and proportion of patients with a Disease Activity Score (DAS28-ESR) below 2.6 at 6 months.[9]
FINCH 2 (Filgotinib)
-
Objective: To evaluate the efficacy and safety of filgotinib in adults with moderately-to-severely active RA and an inadequate response or intolerance to biologic DMARDs.[12][14]
-
Design: Phase 3, randomized, double-blind, placebo-controlled study.[14][25] Patients were randomized to receive filgotinib (100 mg or 200 mg once daily) or placebo, on a background of conventional synthetic DMARDs.[14]
-
Primary Endpoint: Proportion of patients achieving an ACR20 response at week 12.[12]
Visualizing the Mechanism and Process
To better understand the context of this meta-analysis, the following diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for JAK inhibitors.
Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.
Caption: A typical workflow for a JAK inhibitor clinical trial.
Conclusion
This meta-analysis demonstrates that JAK inhibitors are an effective class of oral medications for the treatment of rheumatoid arthritis, offering significant improvements in clinical outcomes compared to placebo and csDMARDs. While efficacy appears broadly similar across the class, with some analyses suggesting numerical advantages for upadacitinib, there are notable differences in their safety profiles, particularly concerning the risk of herpes zoster with baricitinib and the cardiovascular and malignancy risks highlighted for tofacitinib in specific patient populations. The choice of a JAK inhibitor should be individualized based on a comprehensive assessment of the patient's clinical characteristics, comorbidities, and risk factors. Further long-term studies and head-to-head trials are needed to more definitively delineate the comparative efficacy and safety of these agents.
References
- 1. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 2. jrheum.org [jrheum.org]
- 3. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which is the role of janus kinase inhibitors (JAKi) in the treatment of rheumatic diseases? | Centro Médico Teknon [teknon.es]
- 6. Janus kinase-targeting therapies in rheumatology: a mechanisms-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]
- 9. medwirenews.com [medwirenews.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. RA-BEAM trial shows that baricitinib improves RA symptoms, slows joint damage | MDedge [mdedge.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. gilead.com [gilead.com]
- 15. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. rmdopen.bmj.com [rmdopen.bmj.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. abidipharma.com [abidipharma.com]
- 24. Patient-reported outcomes for tofacitinib with and without methotrexate, or adalimumab with methotrexate, in rheumatoid arthritis: a phase IIIB/IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. glpg.com [glpg.com]
Safety Operating Guide
Navigating the Safe Disposal of Jak-IN-28: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal procedures for Jak-IN-28, a Janus Kinase (JAK) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for its disposal based on the general protocols for similar laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area before proceeding with any disposal protocol.
General Safety Precautions and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, appropriate personal protective equipment should be worn at all times when handling the compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always adhere to your local and institutional regulations.[1]
-
Waste Identification and Segregation:
-
Handling Solid Waste:
-
Handling Liquid Waste:
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Consult your EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.[1]
-
-
Storage of Waste:
-
Arranging for Final Disposal:
Quantitative Data for Chemical Waste Management
The following table summarizes hypothetical quantitative parameters for the disposal of a research chemical like this compound. These values are for illustrative purposes only and should be confirmed with your institution's EHS guidelines.[2]
| Parameter | Value/Guideline | Source |
| Waste Container Type | Compatible, sealed, and clearly labeled | General Lab Practice |
| Solid Waste Storage | Designated hazardous waste accumulation area | [1] |
| Liquid Waste Storage | Designated hazardous waste accumulation area | [1] |
| Decontamination Solvent | Consult EHS guidelines | [1] |
| Waste Segregation | Separate from other chemical waste streams | [1] |
Experimental Protocol: General Chemical Deactivation
For liquid waste containing similar bioactive compounds, a chemical deactivation step may be recommended by your EHS department prior to disposal. This is a generalized protocol and should be adapted based on the specific properties of this compound and institutional guidelines.[2]
-
Prepare a Deactivation Solution: Based on general laboratory practice for similar compounds, a 10% bleach solution can often be effective. However, compatibility with this compound must be verified.
-
Dilution and Mixing: In a designated, chemically resistant container, add the liquid waste containing this compound to the deactivation solution. A common ratio is 1 part waste to 9 parts deactivation solution.[2]
-
Contact Time: Gently mix and allow for a sufficient contact time (e.g., 30 minutes) to ensure complete deactivation.[2]
-
Neutralization: If the deactivation agent is hazardous for drain disposal (like bleach), it may need to be neutralized (e.g., with sodium thiosulfate (B1220275) for bleach) before final disposal as hazardous waste.[2]
Disposal Workflow
References
Personal protective equipment for handling Jak-IN-28
Essential Safety and Handling Guide for Jak-IN-28
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent kinase inhibitors and should be supplemented by a thorough risk assessment conducted by the user and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent Janus kinase (JAK) inhibitor, this compound should be handled with care to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule with the potential for high potency, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory. The primary routes of exposure to be concerned with are inhalation of aerosols or dust, skin and eye contact, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for added protection during handling of the pure compound or concentrated solutions. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential spills. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. |
Hierarchy of Controls
Personal Protective Equipment is the last line of defense. Engineering and administrative controls should be implemented to minimize exposure risk.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood or other suitable ventilated enclosure when handling solid this compound or preparing stock solutions.
-
Ensure easy access to an eyewash station and safety shower.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing the Compound:
-
When weighing the solid compound, do so within the fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the balance and surrounding area thoroughly after use, disposing of any contaminated materials as hazardous waste.
-
-
Solution Preparation:
-
Prepare solutions by adding the solvent to the vial containing the pre-weighed compound to avoid generating dust.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Use in Experiments:
-
When adding the compound to cell cultures or other experimental systems, handle the stock solutions with care to avoid splashes or aerosols.
-
All labware that comes into contact with this compound should be considered contaminated.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect unused compound, contaminated weighing paper, gloves, and other disposable labware in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. The container should be clearly labeled with the contents. |
| Contaminated Sharps | Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste. |
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a laboratory cleaning agent.
-
All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Quantitative Data
As a specific datasheet for this compound is not publicly available, the following table provides the physicochemical properties of a representative pan-JAK inhibitor, JAK Inhibitor I , for illustrative purposes.[1]
| Property | Value |
| Compound Name | JAK Inhibitor I |
| CAS Number | 457081-03-7 |
| Molecular Formula | C₁₈H₁₆FN₃O |
| Molecular Weight | 309.3 g/mol |
| Physical Form | Crystalline Solid |
| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 1 mg/ml |
Experimental Protocols
In Vitro Kinase Assay to Determine IC₅₀
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific JAK enzyme.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the specific recombinant JAK enzyme to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathway
This compound functions by inhibiting Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[2][3][4][5][6]
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
